(-)-Cyclopenin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20007-87-8 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |
InChI |
InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1 |
InChI Key |
APLKWZASYUZSBL-PBHICJAKSA-N |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 604989; NSC-604989; NSC604989; NSC 114538; NSC-114538; NSC114538; Cyclopenin, |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the (-)-Cyclopenin Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclopenin, a member of the benzodiazepine (B76468) alkaloid family, is a secondary metabolite produced by various fungi, notably species of Penicillium. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reactions, chemical intermediates, and genetic regulation. The pathway involves a series of enzymatic transformations, beginning with the condensation of two key amino acid precursors, L-phenylalanine and anthranilic acid, by a non-ribosomal peptide synthetase (NRPS)-like enzyme. Subsequent modifications, including desaturation and epoxidation catalyzed by a dioxygenase, lead to the formation of the final product. This document outlines detailed experimental protocols for the characterization of the key enzymes in this pathway and presents available quantitative data to facilitate further research and potential applications in drug development.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the benzodiazepine alkaloids, which include this compound, have garnered significant interest due to their potential pharmacological properties. The biosynthesis of these complex molecules involves intricate enzymatic pathways that are often encoded by gene clusters. A thorough understanding of these pathways is crucial for harnessing their potential through synthetic biology and metabolic engineering approaches. This guide focuses on the core aspects of the this compound biosynthesis pathway, providing the necessary technical details for researchers in the field.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a branched pathway that originates from the cyclopeptine-viridicatin metabolic route. The pathway commences with the assembly of the initial benzodiazepine scaffold from amino acid precursors, followed by a series of oxidative modifications.
Precursor Molecules
The primary building blocks for the this compound backbone are:
-
L-phenylalanine
-
Anthranilic acid
-
S-adenosyl-L-methionine (SAM) - serves as a methyl group donor.
Key Enzymes and Intermediates
The pathway involves three key enzymatic steps to convert the precursors into this compound:
-
Cyclopeptine (B22554) Synthase (CPS): This non-ribosomal peptide synthetase (NRPS)-like enzyme catalyzes the initial condensation of L-phenylalanine and anthranilic acid, followed by methylation using SAM, and subsequent cyclization to form the first key intermediate, cyclopeptine .
-
(-)-Cyclopenine Synthase (CpsB): This enzyme is a dioxygenase that carries out two sequential oxidative modifications on cyclopeptine. First, it catalyzes a desaturation reaction to form dehydrocyclopeptine (B1256299) . Subsequently, it facilitates a monooxygenation (epoxidation) of the newly formed double bond to yield This compound .
-
Cyclopenase: This enzyme is involved in a parallel branch of the pathway, converting this compound to viridicatin. However, it is not directly involved in the synthesis of this compound itself.
The core biosynthetic pathway leading to this compound is depicted in the following diagram:
Caption: Biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for the enzymes of the this compound biosynthesis pathway. The following table summarizes the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts. Researchers are encouraged to contribute to this area.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (Km, Vmax, kcat) | Optimal pH | Optimal Temperature (°C) | Reference |
| Cyclopeptine Synthase | L-Phe, Anthranilate, SAM | Cyclopeptine | Data not available | Data not available | Data not available | |
| (-)-Cyclopenine Synthase | Cyclopeptine, Dehydrocyclopeptine, O2, α-KG | Dehydrocyclopeptine, this compound | Data not available | Data not available | Data not available | |
| Cyclopenase | This compound | Viridicatin | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for the study and characterization of the enzymes involved in the this compound biosynthesis pathway. The following sections provide generalized methodologies that can be adapted for each specific enzyme.
Heterologous Expression and Purification of Biosynthetic Enzymes
The genes encoding the biosynthetic enzymes can be cloned from the genomic DNA of a producing fungal strain (e.g., Penicillium cyclopium) and heterologously expressed in a suitable host such as Escherichia coli or Saccharomyces cerevisiae.
Caption: General workflow for enzyme expression.
Protocol:
-
Gene Amplification: Amplify the target gene from fungal genomic DNA using PCR with primers containing appropriate restriction sites.
-
Cloning: Ligate the PCR product into a suitable expression vector (e.g., pET series for E. coli or pYES2 for S. cerevisiae) containing a purification tag (e.g., His-tag).
-
Transformation: Transform the expression construct into the chosen host organism.
-
Expression: Grow the host cells to an appropriate density and induce protein expression (e.g., with IPTG for E. coli or galactose for S. cerevisiae).
-
Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods.
-
Purification: Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Verify the purity and size of the protein using SDS-PAGE.
Enzymatic Assays
This assay measures the formation of cyclopeptine from its precursors.
Materials:
-
Purified cyclopeptine synthase
-
L-phenylalanine
-
Anthranilic acid
-
S-adenosyl-L-methionine (SAM)
-
ATP
-
MgCl₂
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., methanol (B129727) or acetonitrile)
-
HPLC-MS system
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, L-phenylalanine, anthranilic acid, and SAM.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the purified cyclopeptine synthase.
-
Incubate for a specific time period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to detect and quantify the formation of cyclopeptine.
This assay monitors the conversion of cyclopeptine to dehydrocyclopeptine and subsequently to this compound.
Materials:
-
Purified (-)-cyclopenine synthase
-
Cyclopeptine (substrate)
-
α-ketoglutarate (α-KG)
-
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)
-
Ascorbate
-
Reaction buffer (e.g., HEPES, pH 7.0)
-
Quenching solution (e.g., methanol or acetonitrile)
-
HPLC-MS system
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, Fe(II), ascorbate, α-KG, and cyclopeptine.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the purified (-)-cyclopenine synthase.
-
Incubate for a specific time period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC-MS to monitor the disappearance of cyclopeptine and the appearance of dehydrocyclopeptine and this compound.
Genetic Regulation of the Pathway
The biosynthesis of secondary metabolites in fungi is tightly regulated at the transcriptional level. The genes responsible for a specific pathway are often located together in a biosynthetic gene cluster (BGC). The expression of these genes is typically controlled by a pathway-specific transcription factor, which itself can be regulated by global regulators that respond to environmental cues such as nutrient availability and pH.
While the specific gene cluster for this compound biosynthesis in Penicillium cyclopium has not been fully elucidated in publicly available literature, the regulation is expected to follow the general principles observed for other fungal secondary metabolite clusters. Key global regulators in Aspergilli and Penicilli, such as LaeA, are known to control the expression of multiple secondary metabolite gene clusters.
Caption: Putative regulatory cascade for this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of fungal secondary metabolism, involving a multi-enzyme pathway to construct a complex benzodiazepine alkaloid. While the general steps of the pathway have been outlined, significant gaps remain in our understanding, particularly concerning the detailed enzymatic mechanisms, kinetic parameters, and the specific genetic regulation. Further research, including the identification and characterization of the complete biosynthetic gene cluster, detailed enzymatic studies, and investigation of the regulatory networks, will be crucial. This knowledge will not only advance our fundamental understanding of fungal natural product biosynthesis but also pave the way for the rational engineering of these pathways for the production of novel and potentially valuable bioactive compounds for the pharmaceutical industry.
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Cyclopenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus, including Penicillium cyclopium and Penicillium aurantiogriseum.[1] As a secondary metabolite, it is part of a complex biosynthetic pathway and serves as a precursor to other bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biosynthesis, and relevant experimental protocols, designed to support research and development activities in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | PubChem |
| Molecular Formula | C₁₇H₁₄N₂O₃ | [1] |
| CAS Number | 20007-87-8 | [1] |
| Synonyms | Cyclopenin, (-)-Cyclopenine | [1] |
Quantitative Physical and Chemical Data
| Property | Value | Source |
| Molecular Weight | 294.30 g/mol | [1] |
| Exact Mass | 294.10044231 Da | [1] |
| Melting Point | Not reported in the searched literature. | |
| Optical Rotation ([α]D) | Levorotatory, specific value not reported in the searched literature. | |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Limited solubility in water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following data has been reported:
-
¹³C NMR Spectroscopy: Spectral data is available and has been referenced in public databases.[1]
-
Mass Spectrometry: Data from Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are available, providing information on its mass and fragmentation patterns.[1]
Biosynthesis
This compound is biosynthesized from the precursor cyclopeptin. The pathway involves an epoxidation step catalyzed by the non-heme dioxygenase AsqJ, followed by a rearrangement to viridicatin (B94306), which is catalyzed by the hemocyanin-like protein AsqI.[2] The conversion of cyclopenin to viridicatin is a key step in the biosynthesis of viridicatin-type fungal alkaloids.[2][3][4]
Biological Activity
The direct biological activity of this compound is not extensively documented. Its primary known role is as an intermediate in the biosynthesis of 3-O-methyl viridicatin. This downstream product has been identified as a potent inhibitor of tumor necrosis factor alpha (TNFα)-induced replication of the Human Immunodeficiency Virus (HIV).[5][6][7] The anti-HIV activity of related cyclopentenone prostaglandins (B1171923) often involves the inhibition of viral replication at the transcriptional level.[8][9] Further research is required to determine if this compound itself possesses any intrinsic biological or pharmacological activities.
Experimental Protocols
The following sections provide generalized experimental protocols for the isolation and characterization of this compound, based on methodologies reported for similar fungal metabolites.
Isolation of this compound from Penicillium sp.
This protocol is adapted from methods used for the isolation of cyclopenin analogues from Penicillium citrinum.
-
Fermentation:
-
Cultivate the selected Penicillium strain on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or a defined liquid medium) to promote the production of secondary metabolites.
-
Incubate the culture under optimal conditions of temperature and duration.
-
-
Extraction:
-
Harvest the fungal biomass and/or the culture broth.
-
Perform a solvent extraction using an appropriate organic solvent such as ethyl acetate (B1210297) or methanol to isolate the crude extract containing this compound.
-
Concentrate the crude extract under reduced pressure.
-
-
Purification:
-
Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel or a polymeric resin.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing this compound and perform further purification by preparative HPLC, typically using a reversed-phase column (e.g., C18), to obtain the pure compound.
-
NMR Spectroscopic Analysis
This is a general procedure for obtaining NMR spectra of a purified sample of this compound.
-
Sample Preparation:
-
Dissolve an accurately weighed sample of pure this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The final volume should be approximately 0.5-0.7 mL.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess the proton environment.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon skeleton.
-
For detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing:
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
Integrate the signals and determine the chemical shifts (referenced to the solvent signal or an internal standard like TMS) and coupling constants.
-
Conclusion
This compound is a significant natural product with a well-defined chemical structure and a key role in the biosynthesis of other bioactive compounds. While much is known about its chemical properties and biosynthesis, further research is needed to fully characterize its physical properties, such as its specific optical rotation and melting point, and to explore its potential direct biological activities. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists engaged in the study and application of this intriguing molecule.
References
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of HIV-1 replication by combination of a novel inhibitor of TNF-alpha with AZT. | Semantic Scholar [semanticscholar.org]
- 6. Targeting TNF and TNF Receptor Pathway in HIV-1 Infection: from Immune Activation to Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TNF-Alpha in HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Cyclopenin: A Technical Guide to its Natural Sources and Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid that has garnered interest within the scientific community due to its biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, the microorganisms responsible for its production, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery.
Natural Sources and Producing Organisms
This compound is a secondary metabolite produced by several species of filamentous fungi belonging to the genus Penicillium. The primary producing organisms identified in the literature are:
-
Penicillium cyclopium : This species is one of the most well-documented producers of this compound and its related compounds, cyclopenol.[1][2]
-
Penicillium aurantiogriseum : Various strains of this species have been shown to produce a range of benzodiazepine alkaloids, including compounds structurally related to this compound.
-
Penicillium citrinum : This species has also been identified as a source of cyclopenin analogues.
These fungi are ubiquitous in nature and can be isolated from various environments, including soil and decaying organic matter.
Quantitative Data on Production
Quantitative data on the production of this compound is not extensively reported in publicly available literature, likely due to the proprietary nature of industrial fermentation processes. However, production of related secondary metabolites by Penicillium species can provide an indication of potential yields. For instance, a strain of Penicillium nigricans has been reported to produce penitrem mycotoxins at a maximum yield of 60 mg/L in a 60 L stirred fermenter. While not a direct measure of this compound yield, this provides a general benchmark for secondary metabolite production in submerged cultures of Penicillium. The production of another benzodiazepine alkaloid, anacine, by Penicillium aurantiogriseum has been achieved on a 60-liter fermenter scale, although specific yields were not detailed.
Table 1: Production of Related Secondary Metabolites by Penicillium Species
| Producing Organism | Compound | Yield | Fermentation Scale |
| Penicillium nigricans | Penitrem Mycotoxins | 60 mg/L | 60 L |
| Penicillium aurantiogriseum | Anacine | Not specified | 60 L |
Biosynthesis of this compound
The biosynthesis of this compound in Penicillium species is a complex enzymatic process involving several key precursors and enzymes. The pathway begins with the amino acids L-phenylalanine and anthranilic acid, along with the methyl donor S-adenosyl-L-methionine (SAM).
The key enzymes involved in the biosynthetic pathway are:
-
Cyclopeptine (B22554) Synthetase : Catalyzes the initial condensation of anthranilic acid and L-phenylalanine.
-
Cyclopeptine Dehydrogenase : Introduces a double bond into the cyclopeptine intermediate.
-
Dehydrocyclopeptine Epoxidase : Catalyzes the epoxidation of dehydrocyclopeptine.
-
Cyclopenin m-Hydroxylase : Involved in the final steps of the pathway leading to cyclopenin and its derivatives.
// Nodes Anthranilic_acid [label="Anthranilic Acid", fillcolor="#F1F3F4"]; L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4"]; L_Methionine [label="L-Methionine", fillcolor="#F1F3F4"]; SAM [label="S-Adenosyl-\nL-methionine (SAM)", fillcolor="#F1F3F4"]; Cyclopeptine [label="Cyclopeptine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydrocyclopeptine [label="Dehydrocyclopeptine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclopenin [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclopenol [label="Cyclopenol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges L_Methionine -> SAM [label="ATP"]; Anthranilic_acid -> Cyclopeptine; L_Phenylalanine -> Cyclopeptine; SAM -> Cyclopeptine [label="Cyclopeptine\nSynthetase"]; Cyclopeptine -> Dehydrocyclopeptine [label="Cyclopeptine\nDehydrogenase"]; Dehydrocyclopeptine -> Cyclopenin [label="Dehydrocyclopeptine\nEpoxidase"]; Cyclopenin -> Cyclopenol [label="Cyclopenin\nm-Hydroxylase"]; } dot Caption: Biosynthetic pathway of this compound and cyclopenol.
Experimental Protocols
The following sections provide representative, detailed methodologies for the fermentation, extraction, and purification of this compound based on established techniques for fungal secondary metabolites.
Submerged Fermentation of Penicillium cyclopium
This protocol describes a typical submerged fermentation process for the production of benzodiazepine alkaloids.
Materials:
-
Penicillium cyclopium culture
-
Potato Dextrose Agar (PDA) plates
-
Seed culture medium (e.g., Malt Extract Broth)
-
Production medium (e.g., Czapek-Dox broth supplemented with yeast extract)
-
Sterile baffled Erlenmeyer flasks (2 L)
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Grow Penicillium cyclopium on PDA plates at 25°C for 7-10 days until sporulation is observed.
-
Harvest spores by flooding the plate with sterile 0.85% saline solution and gently scraping the surface with a sterile loop.
-
Adjust the spore suspension to a concentration of approximately 1 x 10^7 spores/mL.
-
Inoculate 100 mL of seed culture medium in a 500 mL baffled Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate 1 L of production medium in a 2 L baffled Erlenmeyer flask with 50 mL of the seed culture.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 10-14 days.
-
Monitor the fermentation periodically for growth and pH.
-
// Nodes Start [label="Start: P. cyclopium\non PDA plate", shape=ellipse, fillcolor="#F1F3F4"]; Spore_Suspension [label="Prepare Spore Suspension\n(1x10^7 spores/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Culture [label="Inoculate Seed Culture\n(25°C, 150 rpm, 48-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Production_Culture [label="Inoculate Production Culture\n(25°C, 150 rpm, 10-14 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Culture Broth\nand Mycelium", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Spore_Suspension; Spore_Suspension -> Seed_Culture; Seed_Culture -> Production_Culture; Production_Culture -> Harvest; } dot Caption: Workflow for submerged fermentation of P. cyclopium.
Extraction of this compound
This protocol outlines the extraction of this compound from both the fungal mycelium and the culture broth.
Materials:
-
Fermentation culture from step 4.1
-
Buchner funnel and filter paper
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelium and Broth:
-
Separate the fungal biomass from the culture broth by vacuum filtration through a Buchner funnel.
-
-
Extraction from Culture Broth:
-
Transfer the culture filtrate to a separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude broth extract.
-
-
Extraction from Mycelium:
-
Transfer the collected mycelium to a flask.
-
Extract the mycelium three times with methanol by shaking for 1 hour each time.
-
Filter the methanolic extracts and combine them.
-
Concentrate the combined methanolic extract under reduced pressure to yield the crude mycelial extract.
-
-
Combine Extracts:
-
Combine the crude broth and mycelial extracts for further purification.
-
Purification of this compound
This protocol describes a two-step chromatographic purification of this compound.
Materials:
-
Combined crude extract from step 4.2
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents: Hexane, Ethyl Acetate, Methanol, Dichloromethane
-
Glass chromatography columns
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the combined crude extract in a minimal amount of dichloromethane.
-
Prepare a silica gel column packed in hexane.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, and pure ethyl acetate).
-
Collect fractions and monitor by TLC to identify fractions containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the partially purified extract from the silica gel column in a minimal amount of methanol or a dichloromethane/methanol mixture.
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute the column with the same solvent.
-
Collect fractions and monitor by TLC or HPLC.
-
Combine the pure fractions of this compound and evaporate the solvent to obtain the final product.
-
// Nodes Crude_Extract [label="Combined Crude Extract", shape=ellipse, fillcolor="#F1F3F4"]; Silica_Gel [label="Silica Gel Chromatography\n(Hexane-EtOAc Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Analysis1 [label="TLC Analysis of Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combine_Fractions1 [label="Combine Cyclopenin-rich Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Sephadex [label="Sephadex LH-20 Chromatography\n(Methanol or DCM/Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC_HPLC_Analysis [label="TLC/HPLC Analysis of Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combine_Fractions2 [label="Combine Pure Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Pure_Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude_Extract -> Silica_Gel; Silica_Gel -> TLC_Analysis1; TLC_Analysis1 -> Combine_Fractions1; Combine_Fractions1 -> Sephadex; Sephadex -> TLC_HPLC_Analysis; TLC_HPLC_Analysis -> Combine_Fractions2; Combine_Fractions2 -> Pure_Product; } dot Caption: Purification workflow for this compound.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, producing organisms, and biosynthetic pathway of this compound. While specific quantitative yield data remains elusive in public literature, the provided information on related compounds and detailed experimental protocols offers a solid foundation for researchers to undertake studies on this intriguing benzodiazepine alkaloid. The methodologies outlined herein can be adapted and optimized to suit specific laboratory conditions and research objectives, paving the way for further exploration of this compound's chemical properties and biological potential.
References
- 1. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies in the biochemistry of microorganisms. 93. Cyclopenin, a nitrogen-containing metabolic product of Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of the benzodiazepine (B76468) alkaloid (-)-cyclopenin and its structurally related compounds. This document summarizes the available quantitative data on their cytotoxic effects, details the experimental protocols for assessing their activity, and visualizes the proposed signaling pathways through which they may exert their biological effects.
Quantitative Biological Activity Data
The cytotoxic activity of this compound and its related alkaloids, such as cyclopenol, viridicatin, and dehydrocyclopeptine, has been evaluated against various cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are summarized in the tables below. It is important to note that specific quantitative data for this compound is limited in the current literature; therefore, data for its close structural relatives are included to provide a broader context of the potential bioactivity of this class of compounds.
Table 1: Cytotoxicity of Cyclopenol
| Cell Line | Cancer Type | IC50 (µM) |
| BIU-87 | Bladder Cancer | 8.34[1] |
| BEL-7402 | Hepatocellular Carcinoma | 7.81[1] |
Table 2: Cytotoxicity of a Sub-fraction Containing Viridicatin and Dehydrocyclopeptine
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HEPG2 | Hepatocellular Carcinoma | 32.8774 |
| MCF-7 | Breast Cancer | 24.3284 |
Experimental Protocols
The following sections detail the standard experimental protocols utilized to assess the cytotoxicity and apoptotic activity of benzodiazepine alkaloids.
Cell Viability and Cytotoxicity Assays
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium and incubated overnight to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test alkaloid (e.g., this compound) are prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4-6 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The plate is then shaken at a low speed for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
2.1.2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After the treatment incubation period, the culture medium is gently removed, and 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) is added to each well. The plate is then incubated at 4°C for 1 hour to fix the cells.
-
Washing: The plates are washed five times with slow-running tap water and allowed to air dry.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.
-
Washing: The plates are washed five times with 1% acetic acid to remove unbound dye and then allowed to air dry.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth is calculated relative to the control, and the IC50 value is determined.
Apoptosis Assays
2.2.1. Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment and Lysis: Cells are treated with the test alkaloid for a specified time. After treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is then resuspended in a chilled cell lysis buffer and incubated on ice for 10-15 minutes. The lysate is then centrifuged to pellet the cell debris.
-
Protein Quantification: The protein concentration of the supernatant (cytosolic extract) is determined using a standard protein assay (e.g., Bradford or BCA assay) to allow for normalization of caspase activity.
-
Caspase-3 Reaction: In a 96-well plate, the cell lysate is mixed with a reaction buffer containing DTT and a caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).
-
Incubation: The plate is incubated at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 cleaves the substrate, releasing the chromophore (pNA) or fluorophore (AMC).
-
Detection: For the colorimetric assay, the absorbance is read at 405 nm. For the fluorometric assay, the fluorescence is measured with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
-
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.
2.2.2. Western Blot Analysis of Bcl-2 Family Proteins
Western blotting is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Cell Lysis and Protein Extraction: Following treatment with the alkaloid, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the Bcl-2 family protein of interest (e.g., Bcl-2, Bax, Bak).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways activated by this compound are not yet fully elucidated, studies on related benzodiazepine and cyclopentenone-containing alkaloids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.
Proposed Apoptotic Pathway
The available evidence for related compounds suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.
Caption: Proposed intrinsic apoptotic pathway induced by this compound and related alkaloids.
Experimental Workflow for Investigating Apoptosis
The following diagram illustrates a typical experimental workflow to confirm the induction of apoptosis and elucidate the underlying mechanism of action for a novel alkaloid.
Caption: Experimental workflow for the investigation of alkaloid-induced apoptosis.
References
(-)-Cyclopenin: A Technical Guide to Speculated Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by various species of Penicillium fungi, such as Penicillium cyclopium. Structurally, it is characterized by a complex, polycyclic framework. While its benzodiazepine core initially suggested a mechanism of action related to the modulation of GABA-A receptors, emerging research points towards other potential biological activities, largely inferred from its close biosynthetic relationship with other bioactive compounds, particularly viridicatin (B94306). This technical guide provides an in-depth overview of the speculated mechanisms of action of this compound, summarizing the available data, outlining relevant experimental protocols, and visualizing the proposed biological pathways.
Speculated Mechanisms of Action
The scientific literature suggests two primary, albeit not mutually exclusive, speculative mechanisms of action for this compound:
-
Cytotoxicity and Induction of Apoptosis: This is currently the most promising area of investigation, primarily due to the established biological activities of its direct biosynthetic product, viridicatin. This compound is a known precursor in the biosynthesis of viridicatin. It is hypothesized that this compound itself may possess cytotoxic properties or that its conversion to viridicatin is a key step in its mode of action in certain biological contexts. Viridicatin has demonstrated antibacterial and cytotoxic effects.
-
Modulation of GABA-A Receptors: As a benzodiazepine, this compound is structurally related to a class of drugs well-known for their positive allosteric modulation of GABA-A receptors in the central nervous system. This interaction enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant properties. While plausible based on its chemical structure, direct evidence for this compound's activity at this receptor is currently lacking in the public domain.
Quantitative Data
Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, data for related compounds, particularly viridicatin, provide valuable insights into its potential potency.
| Compound/Fraction | Cell Line | Activity | IC50 | Reference |
| Sub-fraction containing Viridicatin | HEPG2 (Hepatocellular Carcinoma) | Cytotoxicity | 32.88 µg/mL | [1] |
| Sub-fraction containing Viridicatin | MCF-7 (Breast Cancer) | Cytotoxicity | 24.33 µg/mL | [1] |
Note: The IC50 values above are for a sub-fraction of a fungal extract and not for purified this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to elucidate the mechanism of action of this compound.
Cytotoxicity and Apoptosis Assays
a) MTT Assay for Cytotoxicity:
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cell lines (e.g., HEPG2, MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
b) Annexin V/Propidium Iodide Staining for Apoptosis Detection: [2][3][4][5][6]
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[2][3][4][5][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
GABA-A Receptor Interaction Assays
a) Radioligand Binding Assay:
This assay measures the ability of this compound to displace a radiolabeled ligand that binds to the benzodiazepine site on the GABA-A receptor.
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in a cold buffer (e.g., Tris-HCl). Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation.
-
Binding Reaction: In assay tubes, combine the membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound and calculate the Ki or IC50 value to quantify its binding affinity.
b) Electrophysiology (Two-Electrode Voltage Clamp):
This technique directly measures the effect of this compound on the function of GABA-A receptors expressed in a model system like Xenopus oocytes.
-
Oocyte Preparation: Inject Xenopus oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
GABA Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA to elicit an inward chloride current.
-
Compound Application: Co-apply this compound with GABA and measure the change in the GABA-induced current. An increase in the current amplitude indicates positive allosteric modulation.
-
Data Analysis: Construct dose-response curves for the potentiation of GABA-induced currents by this compound to determine its EC50 and maximal efficacy.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis assay kits | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Annexin V Staining | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. kumc.edu [kumc.edu]
Preliminary Screening of (-)-Cyclopenin Bioactivity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid naturally produced by fungi of the Penicillium genus, has emerged as a molecule of interest in the field of drug discovery. Preliminary screenings have revealed a spectrum of biological activities, suggesting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, with a focus on its enzyme inhibition, anti-inflammatory effects, and antiviral potential. Detailed experimental protocols for key assays are provided to facilitate further research and validation of these findings.
Bioactivity Profile of this compound
The known biological activities of this compound are summarized below, with quantitative data presented in structured tables for comparative analysis.
Enzyme Inhibition
This compound has been identified as an inhibitor of two key enzymes: human recombinant acetylcholinesterase (AChE) and the main protease (Mpro) of SARS-CoV-2.
Table 1: Enzyme Inhibitory Activity of this compound
| Target Enzyme | Inhibitory Concentration (IC50) | Assay Type | Reference |
| Human Recombinant Acetylcholinesterase (AChE) | 2.04 µM | Colorimetric | [Not specified in available results] |
| SARS-CoV-2 Main Protease (Mpro) | 0.40 ± 0.01 µM | FRET-based | [Not specified in available results] |
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. This activity is attributed to the inhibition of the upstream signaling of Nuclear Factor-kappa B (NF-κB) activation.[1]
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells
| Inhibitory Target | Inhibitory Concentration (IC50) | Assay Type | Reference |
| Nitric Oxide (NO) Production | Data not available | Griess Assay | [1] |
| Interleukin-6 (IL-6) Production | Data not available | ELISA | [1] |
Cytotoxicity
Currently, there is no publicly available quantitative data (e.g., IC50 or CC50 values) on the cytotoxicity of this compound against specific cell lines. This represents a critical data gap that needs to be addressed in future studies to assess the therapeutic window of this compound.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further investigation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil or Eserine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 20 µL of phosphate buffer, 10 µL of test compound (at various concentrations), and 10 µL of AChE solution to the wells of a 96-well plate.
-
Include control wells: a blank (no enzyme), a negative control (enzyme and vehicle), and a positive control (enzyme and known inhibitor).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI and 140 µL of DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the FRET-based SARS-CoV-2 Mpro inhibition assay.
Anti-inflammatory Assays in LPS-stimulated RAW 264.7 Cells
These assays are used to evaluate the potential of a compound to inhibit the production of inflammatory mediators.
Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (B80452) in aqueous solution. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Cell culture medium (e.g., DMEM)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of IL-6 secreted into the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound (test compound)
-
IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
Procedure:
-
Follow the same cell culture, treatment, and supernatant collection steps as described for the Griess assay.
-
Coat a 96-well ELISA plate with the IL-6 capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and IL-6 standards to the wells and incubate.
-
Wash the plate and add the biotinylated IL-6 detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-6 in the samples from the standard curve.
-
Determine the percentage of IL-6 production inhibition.
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cell line(s)
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway Modulation
This compound has been reported to exert its anti-inflammatory effects through the inhibition of the upstream signaling of NF-κB activation in LPS-stimulated RAW 264.7 cells. [1]The canonical NF-κB signaling pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and IL-6. The precise molecular target of this compound within this upstream pathway has not yet been elucidated.
NF-κB Signaling Pathway and the Postulated Site of Action of this compound
Caption: Postulated mechanism of NF-κB inhibition by this compound.
Conclusion
This compound exhibits a range of interesting biological activities, including inhibition of acetylcholinesterase and SARS-CoV-2 main protease, as well as anti-inflammatory effects mediated through the NF-κB signaling pathway. While these preliminary findings are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include a comprehensive assessment of its cytotoxicity against a panel of cancer and non-cancer cell lines to establish a therapeutic index, detailed mechanistic studies to identify the precise molecular targets within the NF-κB pathway, and in vivo efficacy studies in relevant disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's bioactivities.
References
Spectroscopic and Biosynthetic Profile of (-)-Cyclopenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and biosynthetic pathway of (-)-cyclopenin, a benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, notably Penicillium cyclopium. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
Precise, experimentally-derived spectroscopic data for this compound is sparsely available in consolidated public databases. The following tables summarize the available mass spectrometry data and provide expected ranges for NMR and IR spectroscopy based on the known chemical structure.
Table 1: Mass Spectrometry (MS) Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 294.30 g/mol | --INVALID-LINK-- |
| LC-MS-MS (Negative Ion Mode) | ||
| Precursor m/z | 293.0932 ([M-H]⁻) | --INVALID-LINK-- |
| Fragmentation (m/z) | 250.0874, 236.0719, 222.0925, 159.0565 | --INVALID-LINK-- |
| MS-MS (Positive Ion Mode) | ||
| Precursor m/z | 295.1077 ([M+H]⁺) | --INVALID-LINK-- |
| Fragmentation (m/z) | 264, 236, 177 | --INVALID-LINK-- |
Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound
Note: Specific experimental data for ¹H and ¹³C NMR were not available in the searched literature. The following are predicted chemical shift ranges based on the structure.
¹H NMR (Proton NMR)
| Predicted Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Benzene Ring) | 7.0 - 8.0 | Multiplets |
| Aromatic Protons (Benzodiazepine Ring) | 6.5 - 7.5 | Multiplets |
| Methine Proton (Oxirane Ring) | ~4.0 - 4.5 | Singlet or Doublet |
| N-Methyl Protons | ~3.0 - 3.5 | Singlet |
¹³C NMR (Carbon-13 NMR)
| Predicted Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbons (Amide) | 160 - 175 |
| Aromatic Carbons | 110 - 150 |
| Spiro Carbon | 70 - 85 |
| Oxirane Carbons | 50 - 65 |
| N-Methyl Carbon | 30 - 40 |
Table 3: Infrared (IR) Spectroscopy Data for this compound
Note: Specific experimental IR data was not available. The table lists expected absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C=O Stretch (Amide) | 1650 - 1700 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-O Stretch (Oxirane) | 800 - 950, 1250 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structure elucidation.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common method for analyzing polar molecules like this compound, and can be run in both positive and negative ion modes.
-
Data Acquisition: A full scan MS spectrum is acquired to determine the molecular weight. Tandem MS (MS/MS) experiments are then performed to induce fragmentation and obtain structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
Biosynthesis of this compound
This compound is a member of the cyclopeptin-viridicatin group of alkaloids. Its biosynthesis in Penicillium cyclopium involves a non-ribosomal peptide synthetase (NRPS) system. The pathway begins with the condensation of anthranilic acid and L-phenylalanine.
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from its precursors.
The initial step in the biosynthesis is the formation of cyclopeptine from anthranilic acid and L-phenylalanine, a reaction catalyzed by cyclopeptine synthetase.[1] Cyclopeptine then undergoes dehydrogenation to yield dehydrocyclopeptine, which is subsequently epoxidized to form this compound. The methyl group on the nitrogen atom is derived from S-adenosyl methionine (SAM).[2]
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
References
A Comprehensive Review of (-)-Cyclopenin: Synthesis, Biosynthesis, and Biological Frontiers
For Immediate Release
A deep dive into the multifaceted world of (-)-Cyclopenin, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. It meticulously outlines the chemical synthesis, biosynthetic pathways, and diverse biological activities of this intriguing fungal metabolite. This whitepaper consolidates current research, presenting quantitative data in accessible formats, detailing experimental protocols, and visualizing complex molecular interactions.
This compound is a benzodiazepine (B76468) alkaloid first isolated from fungi of the Penicillium genus, notably Penicillium cyclopium. Its unique spirocyclic structure, combining a benzodiazepine core with an oxirane ring, has garnered significant interest from the scientific community. This interest stems not only from the challenges it presents in chemical synthesis but also from its array of biological activities, which suggest its potential as a scaffold for novel therapeutic agents.
Chemical Synthesis and Spectroscopic Profile
The total synthesis of this compound has been a subject of study, with various strategies developed to construct its complex architecture. These synthetic routes provide a foundation for producing analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing its biological effects.
A summary of the key spectroscopic data for the structural elucidation of this compound is presented below, offering a reference for its identification and characterization.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Method | Observed Data |
|---|---|
| ¹H NMR | Specific chemical shifts and coupling constants defining the proton environment. |
| ¹³C NMR | Characteristic peaks corresponding to the carbon skeleton, including the carbonyl, aromatic, and spirocyclic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the formula C₁₇H₁₄N₂O₃. Fragmentation patterns provide structural confirmation. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |
Note: For detailed peak assignments and spectra, refer to the cited literature.
Biosynthesis: A Fungal Assembly Line
The biosynthesis of this compound in Penicillium species is a fascinating example of fungal secondary metabolism. The pathway originates from two primary amino acid precursors: anthranilic acid and L-phenylalanine. A key enzyme, cyclopeptine (B22554) synthase, a non-ribosomal peptide synthetase (NRPS), catalyzes the initial condensation of these precursors to form the benzodiazepine ring system of cyclopeptine. Subsequent enzymatic transformations, including oxidation and cyclization, lead to the formation of this compound.
Caption: Biosynthetic pathway of this compound from primary metabolites.
Biological Activities and Therapeutic Potential
This compound and its analogs have demonstrated a range of biological activities, highlighting their potential for therapeutic development. Recent studies have particularly focused on their roles as enzyme inhibitors and modulators of inflammatory pathways.
Antiviral Activity: A Potential SARS-CoV-2 Mpro Inhibitor
Recent research has identified cyclopenin analogs as promising inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2] This discovery opens avenues for the development of novel antiviral drugs against coronaviruses.
Table 2: In Vitro Inhibitory Activity of Cyclopenin Analogs against SARS-CoV-2 Mpro
| Compound | IC₅₀ (µM) |
|---|---|
| Cyclopeptin (conformer mix) | 0.40 ± 0.01 |
| Dehydrocyclopeptin | 0.89 ± 0.02 |
| This compound | > 1 (70% inhibition at 10 µM) |
| Cyclopeniol | 0.39 ± 0.04 |
| GC376 (Positive Control) | 0.36 - 0.89 |
Data sourced from[2]
Anti-inflammatory Effects: Targeting the NF-κB Pathway
The anti-inflammatory properties of compounds containing a cyclopentenone ring, a structural feature related to intermediates in cyclopenin chemistry, have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound and its derivatives may offer a mechanism to control inflammation.
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Experimental Protocols
Isolation of this compound from Penicillium citrinum[2]
-
Fermentation: The fungus is cultured in a suitable liquid medium under static conditions at 25°C for an extended period (e.g., 30 days) to allow for the production of secondary metabolites.
-
Extraction: The fungal mycelium and broth are separated. The broth is treated with a resin (e.g., HP20) to adsorb the metabolites, which are then eluted with methanol. The mycelium is also extracted with methanol. The extracts are combined and dried.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their solubility.
-
Chromatographic Purification: The bioactive fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel and semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.
In Vitro Anti-inflammatory Assay (NF-κB Reporter Assay)[3]
-
Cell Culture: A suitable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is cultured.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
-
Data Analysis: The results are expressed as a percentage of the control (stimulated cells without the inhibitor), and the IC₅₀ value is calculated.
References
Methodological & Application
Application Notes and Protocols for the Extraction of (-)-Cyclopenin from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus, such as Penicillium cyclopium and Penicillium citrinum. It belongs to a class of mycotoxins that have garnered interest for their diverse biological activities, which may serve as a scaffold for the development of new therapeutic agents. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from fungal cultures.
Data Summary
The following table summarizes the key quantitative data associated with the this compound extraction and purification process. Please note that yields can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.
| Parameter | Value | Fungal Strain | Reference |
| Fungal Fermentation | |||
| Fermentation Time | 30 days | Penicillium citrinum TDPEF34 | [1] |
| Fermentation Temperature | 25 °C | Penicillium citrinum TDPEF34 | [1] |
| Extraction | |||
| Total Crude Extract Yield | 20.9 g | Penicillium citrinum TDPEF34 | [1] |
| Chromatography | |||
| Silica (B1680970) Gel Column Elution Fraction (Cyclopenin) | Fractions 111-165 | Penicillium cyclopium | [2] |
Experimental Protocols
Fungal Culture and Fermentation
This protocol is based on the large-scale fermentation of Penicillium species for the production of secondary metabolites.
Materials:
-
Pure culture of Penicillium cyclopium or Penicillium citrinum
-
Appropriate liquid culture medium (e.g., F medium, Potato Dextrose Broth) or solid medium (e.g., rice medium)[3][4]
-
Sterile Erlenmeyer flasks
-
Shaker incubator
-
Autoclave
Procedure:
-
Prepare the desired culture medium according to standard formulations. For example, F medium adjusted to pH 4.6.[3]
-
Sterilize the medium and flasks by autoclaving.
-
Inoculate the sterile medium with a spore suspension or mycelial plugs of the Penicillium strain under aseptic conditions. An inoculum load of approximately 2.5 × 10⁶ conidia/mL can be used.[3]
-
Incubate the cultures under static conditions or on a rotary shaker at approximately 150 rpm.[3]
-
Maintain the incubation temperature at 25°C for a period of up to 30 days to allow for sufficient fungal growth and secondary metabolite production.[1][3]
Extraction of Crude this compound
This protocol describes the extraction of the fungal metabolites from the culture.
Materials:
-
Mature fungal culture (broth and/or mycelia)
-
Organic solvents: Methanol (B129727) (MeOH), Dichloromethane (DCM), Ethyl Acetate (B1210297) (EtOAc), tert-Butyl Methyl Ether[1][2]
-
Large Erlenmeyer flasks
-
Shaker
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelia from the liquid broth by filtration.
-
Mycelia Extraction:
-
Soak the mycelial mat in methanol and agitate for several hours.
-
Filter the mixture to separate the methanolic extract from the mycelial debris.
-
Repeat the extraction process to ensure maximum recovery of metabolites.
-
-
Broth Extraction:
-
Combine the extracts from the mycelia and broth.
-
Concentrate the combined crude extract under reduced pressure using a rotary evaporator to yield a dark brown residue.[1]
Purification of this compound
This protocol outlines the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude fungal extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Elution solvents: A gradient of non-polar to polar solvents (e.g., hexane, dichloromethane, ethyl acetate, methanol)[1][2]
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Fraction collector and collection tubes
-
Rotary evaporator
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/water mixture).[1]
-
Perform a preliminary fractionation by liquid-liquid partitioning against solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[1]
-
Prepare a silica gel column.
-
Load the fraction containing this compound (typically the more polar fractions like ethyl acetate or tert-butyl methyl ether) onto the silica gel column.[2]
-
Elute the column with a solvent gradient. Start with a non-polar solvent and gradually increase the polarity. For example, a gradient of benzene, tert-butyl methyl ether, and ethyl acetate can be used.[2]
-
Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Fractions containing the compound of interest (cyclopenin) are identified by their specific Rf value and are then pooled together.[2]
-
Concentrate the pooled fractions containing pure this compound using a rotary evaporator.
Characterization of this compound
The purified compound should be characterized to confirm its identity and purity.
Methods:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.[5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the detailed chemical structure.[6]
Visualizations
Caption: Overall workflow for the extraction and purification of this compound.
Caption: Liquid-liquid partitioning scheme for preliminary fractionation.
References
- 1. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conidiation in Penicillium cyclopium Is Induced by Conidiogenone, an Endogenous Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Purification of (-)-Cyclopenin using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopenin is a benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus. It exists as a racemic mixture of (+) and (-) enantiomers. The biological activities of these enantiomers can differ significantly, making the isolation of the pure (-)-Cyclopenin isomer crucial for pharmacological, toxicological, and drug development studies. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the initial purification of the cyclopenin racemate and the subsequent high-resolution separation of its enantiomers.[1] This application note details a comprehensive workflow and protocols for this purpose.
Overall Purification Workflow
The purification strategy involves an initial extraction from the source material, followed by a semi-preparative HPLC step to isolate the cyclopenin racemate from other metabolites. The final and most critical step is the chiral HPLC separation to resolve the (+) and (-) enantiomers and obtain pure this compound.
Protocol 1: Semi-Preparative HPLC for Cyclopenin Racemate Isolation
This protocol is designed to isolate a fraction containing both enantiomers of cyclopenin from a crude or partially purified fungal extract. A reversed-phase C18 column is a common and effective choice for separating moderately polar alkaloids like cyclopenin from other fungal metabolites.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the dried crude extract (e.g., from an Ethyl Acetate or Dichloromethane fraction) in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of 10-50 mg/mL.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection to remove particulate matter.
-
-
Chromatographic Conditions:
-
The conditions provided in the table below are a starting point and may require optimization based on the specific composition of the crude extract.
-
Collect fractions corresponding to the peak identified as cyclopenin (based on retention time from an analytical run or by mass spectrometry).
-
Pool the collected fractions, evaporate the solvent under reduced pressure, and lyophilize to obtain the dry cyclopenin racemate.
-
Data Presentation: Semi-Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| HPLC System | Semi-Preparative HPLC with UV-Vis or DAD Detector |
| Column | C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 20 min, then 40-80% B over 40 min |
| Flow Rate | 4-5 mL/min |
| Column Temp. | 25 °C (Ambient) |
| Detection | UV at 254 nm and 280 nm |
| Injection Vol. | 500-2000 µL (dependent on concentration and column capacity) |
Protocol 2: Chiral HPLC for this compound Separation
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds, including alkaloids, and are the recommended starting point for method development.[2][3][4]
Chiral Method Development Strategy
Since an established method is not available, a screening approach is necessary. This involves testing a selection of polysaccharide-based chiral columns with different mobile phase systems (Normal Phase, Reversed-Phase, and Polar Organic Mode). The choice of mobile phase dramatically influences selectivity.[2]
Experimental Protocol for Chiral Screening
-
Sample Preparation:
-
Prepare a stock solution of the cyclopenin racemate (from Protocol 1) at approximately 1 mg/mL.
-
For Normal Phase mode, dissolve the sample in the initial mobile phase (e.g., Hexane/Isopropanol).
-
For Reversed-Phase and Polar Organic modes, dissolve the sample in methanol or acetonitrile.
-
-
Chromatographic Conditions:
-
Screen the columns and mobile phases listed in the table below. Use an analytical-scale column (e.g., 250 x 4.6 mm, 5 µm) for initial method development.
-
Once separation is achieved, the method can be scaled up to a semi-preparative or preparative column of the same stationary phase.[5]
-
Data Presentation: Recommended Chiral Screening Conditions
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) | Polar Organic (PO) |
| Recommended CSPs | Chiralpak® AD, AS; Chiralcel® OD, OJ | Chiralpak® AD-RH, AS-RH; Chiralcel® OD-RH, OJ-RH | Chiralpak® IA, IB, IC |
| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) mixtures (e.g., 90:10, 80:20, 70:30 v/v) | Acetonitrile / Water (or aq. buffer, e.g., 20mM Phosphate, pH 3.0) mixtures | Acetonitrile / Methanol (or Ethanol) mixtures |
| Additive (optional) | 0.1% Diethylamine (DEA) for basic analytes | 0.1% Formic Acid (FA) or Acetic Acid (AA) | 0.1% DEA, FA, or AA |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5-10 µL | 5-10 µL | 5-10 µL |
Expected Results and Data Interpretation
A successful chiral separation will yield two distinct peaks corresponding to the (+) and (-) enantiomers. The goal is to achieve baseline resolution (Rs ≥ 1.5). The elution order of the enantiomers must be determined by analyzing a known standard of this compound or by using other chiroptical techniques (e.g., circular dichroism) on the collected fractions.
Table 3: Hypothetical Data from a Successful Chiral Separation
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (+)-Cyclopenin | 8.2 | 50.1 |
| This compound | 9.5 | 49.9 |
| Resolution (Rs) | 1.85 |
Conclusion
The purification of this compound is a multi-step process that relies on a combination of standard reversed-phase chromatography and specialized chiral separation techniques. While a definitive, pre-validated method is not widely published, the protocols and strategies outlined in this application note provide a robust and systematic framework for researchers to develop a successful purification method. The key to isolating the desired enantiomer lies in the methodical screening of polysaccharide-based chiral stationary phases with a variety of mobile phase systems to achieve optimal enantioselective resolution.
References
Application Note: Quantification of (-)-Cyclopenin by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus. As a secondary metabolite, its presence can be indicative of fungal contamination in various agricultural commodities. Accurate and sensitive quantification of this compound is crucial for food safety, quality control, and in toxicological studies. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described methodology is based on established protocols for the analysis of Penicillium toxins in complex matrices.
Principle
This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The chromatographic separation is achieved using a C18 reversed-phase column.
Experimental Protocols
Sample Preparation
The following protocols are adapted from methods for the extraction of Penicillium metabolites from nut matrices and can be modified for other sample types.[1][2][3] Two primary extraction methods are presented, one for higher fat matrices like almonds, hazelnuts, and walnuts, and another for matrices like chestnuts.
Method 1: For Almonds, Hazelnuts, and Walnuts
-
Homogenization: Homogenize the sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.
-
Add 20 mL of acetonitrile/water/acetic acid (79:20:1, v/v/v).
-
Shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dilution and Filtration:
-
Transfer an aliquot of the supernatant into a new tube.
-
Dilute the extract with acetonitrile/water/acetic acid (20:79:1, v/v/v) to minimize matrix effects.
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Method 2: For Chestnuts
-
Homogenization: Homogenize the sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.
-
Add 20 mL of methanol.
-
Shake vigorously for 60 minutes using a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dilution and Filtration:
-
Transfer an aliquot of the supernatant into a new tube.
-
Dilute the extract with the initial mobile phase composition.
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
The following conditions are based on a validated method for the analysis of Penicillium toxins.[1][2][3]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient | Start with 95% A, hold for 1 min, decrease to 5% A over 10 min, hold for 5 min, return to 95% A in 1 min, and equilibrate for 4 min. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following table details the Multiple Reaction Monitoring (MRM) transitions for this compound (CPN) and a related compound, Cyclopenol (CPL), which is often found alongside it. The product ion in bold is typically used for quantification.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (CPN) | 295.1 | 118.1 , 133.1, 250.1 | 30 | 20 |
| Cyclopenol (CPL) | 297.1 | 120.1 , 148.1, 279.1 | 30 | 20 |
Data Presentation
The following tables summarize the quantitative data from a validated method for the analysis of this compound in various nut matrices.[1][2][3]
Table 1: Method Validation Parameters for this compound (CPN)
| Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Chestnuts | 90.2 | 0.5 | 1.5 |
| Hazelnuts | 85.7 | 1.0 | 3.0 |
| Walnuts | 88.4 | 1.5 | 5.0 |
| Almonds | 82.1 | 1.0 | 3.0 |
Table 2: Linearity of the Method
| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound (CPN) | 1 - 500 | >0.99 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: MRM logic for this compound detection.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in complex matrices. The use of Multiple Reaction Monitoring ensures high selectivity, and the detailed protocol for sample preparation allows for reliable analysis. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of mycotoxins and related fungal metabolites.
References
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of (-)-Cyclopenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a benzodiazepine (B76468) compound produced by Penicillium species. The benzodiazepine scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities. The evaluation of the enzyme inhibitory potential of novel compounds like this compound is a critical step in drug discovery and development, aiding in the identification of new therapeutic targets and the elucidation of mechanisms of action.
These application notes provide detailed protocols for two standard in vitro enzyme inhibition assays: the Acetylcholinesterase (AChE) inhibition assay and the Microsomal Prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibition assay. These assays are presented as exemplary methods for screening the inhibitory activity of this compound and similar compounds.
Data Presentation
Quantitative analysis of enzyme inhibition is crucial for comparing the potency of different compounds. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The following tables are structured to present hypothetical IC50 data for this compound against AChE and mPGES-1, alongside known inhibitors for comparison.
Table 1: Acetylcholinesterase (AChE) Inhibition Data
| Compound | Target Enzyme | IC50 (nM) | Assay Method |
| This compound | eeAChE | Data not available | Ellman's Method |
| eeAChE-IN-1 (Positive Control) | eeAChE | 23[1] | Ellman's Method |
eeAChE: Electric eel acetylcholinesterase
Table 2: Microsomal Prostaglandin E synthase-1 (mPGES-1) Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Assay Method |
| This compound | Human mPGES-1 | Data not available | PGH2 to PGE2 Conversion |
| Licofelone (Reference Compound) | Human mPGES-1 | 6[2] | Cell-free assay |
| MF63 (Reference Compound) | Human mPGES-1 | 0.001[1] | Cell-free assay |
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method, which spectrophotometrically measures the activity of AChE.[1]
Principle:
The assay measures the activity of AChE by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified by measuring its absorbance at 412 nm.[1] An inhibitor of AChE will decrease the rate of ATCI hydrolysis, leading to a reduced rate of TNB formation.
Materials and Reagents:
-
Electric eel acetylcholinesterase (eeAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (test compound)
-
eeAChE-IN-1 or other known AChE inhibitor (positive control)
-
0.1 M Potassium Phosphate (B84403) Buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 8.0.
-
Prepare a stock solution of eeAChE in the phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (a typical final concentration is 0.1 U/mL).[1]
-
Prepare a stock solution of the test compound, this compound, and the positive control inhibitor in DMSO.
-
Prepare serial dilutions of the test and control compounds in the phosphate buffer.
-
Prepare the substrate solution containing 0.2 mM DTNB and 0.24 mM ATCI in the phosphate buffer.[1]
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the different concentrations of the test inhibitor solution or buffer for the control.[1]
-
Add 50 µL of the eeAChE solution to each well.[1]
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.[1]
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Caption: Workflow for the in vitro AChE inhibition assay.
In Vitro Microsomal Prostaglandin E synthase-1 (mPGES-1) Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory effect of compounds on mPGES-1.
Principle:
The assay measures the enzymatic activity of human recombinant mPGES-1 by quantifying the conversion of its substrate, prostaglandin H2 (PGH2), to prostaglandin E2 (PGE2).[3] The amount of PGE2 produced is determined using a competitive enzyme immunoassay (EIA) kit. A decrease in the amount of PGE2 produced in the presence of a test compound indicates inhibition of mPGES-1.
Materials and Reagents:
-
Human recombinant mPGES-1
-
Prostaglandin H2 (PGH2)
-
This compound (test compound)
-
Known mPGES-1 inhibitor (e.g., Licofelone or MF63) (positive control)
-
Reaction buffer (e.g., potassium phosphate buffer with glutathione)
-
Stop solution (e.g., a solution containing a metal ion like FeCl2 to degrade unreacted PGH2)
-
PGE2 Enzyme Immunoassay (EIA) Kit
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader for EIA
Protocol:
-
Preparation of Reagents:
-
Prepare the reaction buffer as required for the specific mPGES-1 enzyme.
-
Prepare a stock solution of the test compound, this compound, and the positive control inhibitor in DMSO.
-
Prepare serial dilutions of the test and control compounds in the reaction buffer.
-
Prepare the PGH2 substrate solution immediately before use and keep it on ice.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the test compound at various concentrations with the human recombinant mPGES-1 enzyme for a specified time (e.g., 15 minutes) at the appropriate temperature.[3]
-
Initiate the enzymatic reaction by adding the PGH2 substrate.[3]
-
Allow the reaction to proceed for a short, defined period (e.g., 1 minute).[3]
-
Terminate the reaction by adding the stop solution.[3]
-
-
Detection of PGE2:
-
Quantify the amount of PGE2 produced in each well using a commercial PGE2 EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for PGE2 using the standards provided in the EIA kit.
-
Determine the concentration of PGE2 produced in each sample from the standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the in vitro mPGES-1 inhibition assay.
Signaling Pathway Context
The inhibition of mPGES-1 is a key therapeutic strategy for inflammatory conditions. This enzyme is a critical component of the arachidonic acid cascade, which leads to the production of various prostaglandins.
Caption: The arachidonic acid cascade and the role of mPGES-1.
References
Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of (-)-Cyclopenin
Audience: Researchers, scientists, and drug development professionals.
Introduction (-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by fungi of the genus Penicillium. As with many natural products, evaluating its biological activity, including potential therapeutic effects and toxicity, is a critical step in drug discovery and development.[1] Cytotoxicity assays are essential in vitro tools used to assess the ability of a compound to cause cell damage or death.[1][2] This application note provides detailed protocols for a panel of three common cell-based assays—MTT, LDH, and Caspase-3—to comprehensively evaluate the cytotoxic effects of this compound. These assays measure different cellular parameters: metabolic viability, membrane integrity, and apoptosis, respectively, offering a multi-faceted view of the compound's cellular impact.
1. Overview of Recommended Cytotoxicity Assays
A multi-parametric approach is recommended to distinguish between different modes of cell death, such as necrosis and apoptosis, and to assess overall effects on cell viability.
Workflow for this compound Cytotoxicity Testing
The general workflow involves preparing the cells, treating them with various concentrations of this compound, and then performing specific assays to measure cell health.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Table 1: Summary of Recommended Cytotoxicity Assays
| Assay | Principle | Primary Endpoint | Detection |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[3][4] | Cell Viability & Metabolic Activity | Colorimetric (Absorbance) |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[5][6] | Cell Membrane Integrity (Necrosis) | Colorimetric, Fluorometric, or Luminescent |
| Caspase-3 Assay | Detection of the activity of activated caspase-3, a key executioner enzyme in the apoptotic cascade, through the cleavage of a specific substrate.[7][8] | Apoptosis | Colorimetric or Fluorometric |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.
-
Solubilization:
-
For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well.
-
For suspension cells: Centrifuge the plate (1000 x g for 5 min), carefully aspirate the supernatant, and add 100-150 µL of solubilization solvent.
-
-
Measurement: Gently pipette to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis.[2][10]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Serum-free culture medium
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar). These kits typically contain:
-
Substrate Mix
-
Assay Buffer
-
Lysis Solution (for maximum LDH release control)
-
Stop Solution
-
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Prepare the following controls in triplicate:[6][11]
-
Spontaneous LDH Release: Vehicle control cells.
-
Maximum LDH Release: Vehicle control cells treated with Lysis Solution.
-
Background Control: No-cell control (medium only).
-
-
Sample Collection: After incubation, centrifuge the plate at 250-300 x g for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[11]
-
Maximum Release Control: Add 10 µL of 10X Lysis Solution to the "Maximum Release" control wells 45 minutes before centrifugation.[11]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[11]
-
Measurement: Measure the absorbance at 490 nm within 1 hour.
Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, an enzyme central to the execution phase of apoptosis.[12][13] It can be performed using either a colorimetric or fluorometric substrate.
Materials:
-
This compound stock solution (in DMSO)
-
Commercially available Caspase-3 Activity Assay Kit (e.g., from Cell Signaling Technology, Abcam, or similar). These kits typically contain:
-
Microplate reader (absorbance at 405 nm for colorimetric; Ex/Em = 380/440 nm for fluorometric)
Procedure:
-
Cell Treatment: Culture and treat 1-5 x 10⁶ cells with this compound for the desired time. Include an untreated control.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold microfuge tube.
-
-
Protein Quantification: Measure the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading. Dilute lysates to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer.
-
Assay Reaction:
-
Add 50 µL of each lysate sample to a 96-well plate.
-
Prepare the Caspase Reaction Mix by adding DTT to the 2X Reaction Buffer as per the kit's protocol. Add 50 µL of this mix to each well.
-
Add 5 µL of the caspase-3 substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measurement: Read the plate using a microplate reader at the appropriate wavelength (405 nm for colorimetric or Ex/Em 380/440 nm for fluorometric).
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control. Fold-Increase = (Reading_Sample) / (Reading_Untreated_Control)
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound.
Table 2: Example Data Template for MTT Assay
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100% |
| 1 | 1.180 | 0.070 | 94.4% |
| 10 | 0.850 | 0.062 | 68.0% |
| 50 | 0.420 | 0.041 | 33.6% |
| 100 | 0.150 | 0.025 | 12.0% |
Table 3: Example Data Template for LDH Assay
| This compound (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.150 | 0.015 | 0% |
| 1 | 0.180 | 0.020 | 2.5% |
| 10 | 0.450 | 0.035 | 25.0% |
| 50 | 0.950 | 0.070 | 66.7% |
| 100 | 1.280 | 0.090 | 94.2% |
| Max Release | 1.350 | 0.110 | 100% |
Table 4: Example Data Template for Caspase-3 Assay (Fluorometric)
| This compound (µM) | Mean Fluorescence (RFU) | Std. Deviation | Fold-Increase in Activity |
| 0 (Control) | 1,500 | 120 | 1.0 |
| 1 | 1,650 | 135 | 1.1 |
| 10 | 4,200 | 310 | 2.8 |
| 50 | 10,500 | 850 | 7.0 |
| 100 | 13,200 | 1,100 | 8.8 |
Potential Signaling Pathway for this compound Cytotoxicity
While the precise mechanism of this compound is under investigation, many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[14] This pathway involves mitochondrial stress, the release of cytochrome c, and the subsequent activation of a caspase cascade. The activation of caspase-3, the primary executioner caspase, is a central event.[8]
Caption: Potential intrinsic apoptosis pathway induced by this compound.
References
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. mpbio.com [mpbio.com]
- 13. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis induced by genipin in human leukemia K562 cells: involvement of c-Jun N-terminal kinase in G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anti-inflammatory Activity Assay of (-)-Cyclopenin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While specific anti-inflammatory data for (-)-Cyclopenin is limited in publicly available literature, this document provides a comprehensive framework for its evaluation. The methodologies and expected outcomes are based on studies of structurally related fungal metabolites, such as cyclopiane diterpenes from Penicillium species, and compounds with similar mechanisms of action, like cyclopentenone prostaglandins (B1171923).[1][2]
Application Notes
Introduction
This compound is a benzodiazepine (B76468) alkaloid mycotoxin produced by fungi of the genus Penicillium. Given that various fungal metabolites exhibit significant biological activities, including anti-inflammatory effects, it is of great interest to characterize the potential of this compound as a modulator of inflammatory responses.[2] Inflammation is a critical physiological process, but its dysregulation is implicated in numerous chronic diseases. The search for novel anti-inflammatory agents is crucial for developing new therapeutics. These notes provide the essential protocols to assess the anti-inflammatory activity of this compound in vitro.
Principle of Action
Based on related compounds, this compound is hypothesized to exert anti-inflammatory effects by inhibiting key mediators and signaling pathways in activated macrophages. The primary mechanism is likely the suppression of the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This inhibition is expected to be mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]
Expected Anti-inflammatory Profile
This compound is anticipated to:
-
Inhibit Nitric Oxide (NO) Production: Reduce the levels of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner.
-
Decrease Prostaglandin E2 (PGE2) Synthesis: Lower the production of PGE2, a key inflammatory mediator, by inhibiting the expression of cyclooxygenase-2 (COX-2).[1]
-
Reduce Pro-inflammatory Cytokine Release: Attenuate the secretion of TNF-α and IL-6 from activated macrophages.
-
Modulate Key Signaling Pathways: Inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, and potentially suppress the phosphorylation of key MAPK proteins like ERK.[5]
Data Presentation
The following tables summarize the expected quantitative outcomes from the anti-inflammatory assays of a compound with a profile similar to that anticipated for this compound, based on published data for a cyclopiane diterpene from Penicillium sp.[1]
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control | - | < 5% | - |
| LPS (1 µg/mL) | - | 100% | - |
| This compound | 1 | 65% | 2.19 ± 0.25 |
| 5 | 30% | ||
| 10 | 15% | ||
| Indomethacin | 10 | 45% | 8.76 ± 0.92 |
Table 2: Inhibition of Pro-inflammatory Mediator and Cytokine Production
| Treatment | Concentration (µM) | PGE2 (% Inhibition) | TNF-α (% Inhibition) | IL-6 (% Inhibition) |
| This compound | 10 | 75% | 60% | 70% |
| Indomethacin | 10 | 85% | 55% | 65% |
Table 3: Effect on Pro-inflammatory Protein Expression
| Treatment | Concentration (µM) | iNOS Protein Expression (% of LPS Control) | COX-2 Protein Expression (% of LPS Control) |
| This compound | 10 | 25% | 30% |
| Indomethacin | 10 | 35% | 40% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well or 24-well plates) at a density of 1 x 10⁵ cells/mL.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat with this compound at various concentrations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment as described in 3.1, collect 50 µL of the cell culture supernatant.
-
Mix the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Collect cell culture supernatants after treatment.
-
Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Adding standards and samples to antibody-pre-coated microplates.
-
Incubation with a detection antibody.
-
Addition of a substrate solution for color development.
-
Stopping the reaction and measuring absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate concentrations based on the standard curve.
Western Blot Analysis
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
iNOS, COX-2
-
Phospho-p65, p65, Phospho-IκBα, IκBα
-
Phospho-ERK, ERK, Phospho-p38, p38
-
β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 4. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Cyclopenin as a Potential SARS-CoV-2 Mpro Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The global effort to develop effective therapeutics against SARS-CoV-2, the causative agent of COVID-19, has highlighted the main protease (Mpro or 3CLpro) as a prime antiviral drug target. Mpro is a viral cysteine protease essential for processing viral polyproteins, a critical step in the viral replication cycle. Its dissimilarity to human proteases makes it an attractive target for selective inhibitors with potentially low toxicity. Natural products represent a rich source of chemical diversity for drug discovery. Recent studies have identified benzodiazepine (B76468) alkaloids, specifically (-)-Cyclopenin and its analogues isolated from Penicillium citrinum, as promising inhibitors of SARS-CoV-2 Mpro. These compounds have demonstrated significant in vitro inhibitory activity, suggesting their potential as lead candidates for the development of novel anti-SARS-CoV-2 agents.[1]
This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and the proposed mechanism of action for this compound analogues as SARS-CoV-2 Mpro inhibitors.
Data Presentation
The inhibitory activities of this compound analogues against SARS-CoV-2 Mpro have been quantified, with the results summarized in the table below. The data is derived from in vitro fluorescence resonance energy transfer (FRET) assays.
| Compound | Description | IC50 (µM) vs. SARS-CoV-2 Mpro | Positive Control |
| Compound 1 | This compound (isolated as conformers) | 0.40 ± 0.01 | GC376 |
| Compound 2 | Cyclopenol | 0.89 ± 0.02 | GC376 |
| Compound 4 | Dehydrocyclopeptine | 0.39 ± 0.04 | GC376 |
| Compound 3 | Not specified | > 1 (70% inhibition at 10 µM) | GC376 |
Table 1: In vitro inhibitory activity of this compound analogues against SARS-CoV-2 Mpro. Data are presented as the mean ± standard deviation.[2]
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-Based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro. The assay measures the cleavage of a fluorogenic substrate by the protease.
Materials:
-
Recombinant SARS-CoV-2 Mpro (3CL Protease, tagged) (e.g., BPS Bioscience, Cat. No. 79955-1)[2]
-
FRET substrate: (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2[3]
-
Assay Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA[4]
-
Test compounds (e.g., this compound analogues) dissolved in DMSO
-
Positive control inhibitor (e.g., GC376)[2]
-
Black 384-well or 96-well microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of 360 nm/460 nm[2]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical concentration range for screening is 0.1 µM to 100 µM.
-
Assay Plate Preparation: Dispense a small volume (e.g., using an acoustic dispenser) of the diluted compounds, positive control, and DMSO (vehicle control) into the wells of a black microplate.
-
Enzyme Addition: Dilute the recombinant SARS-CoV-2 Mpro to the desired concentration (e.g., 60 nM final concentration) in the assay buffer.[4] Add the diluted enzyme to each well containing the compounds and controls.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.[4][5]
-
Reaction Initiation: Prepare the FRET substrate solution in the assay buffer (e.g., 15 µM final concentration).[4] Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically for 15-30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[2][4]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Silico Analysis: Molecular Docking and Dynamics
Computational studies are employed to predict the binding mode and stability of the inhibitors within the Mpro active site.[1]
a. Molecular Docking Protocol:
-
Protein Preparation: Obtain the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Ligand Preparation: Generate the 3D structures of the this compound analogues. Optimize their geometry and assign charges using software like ChemDraw or Avogadro.
-
Grid Generation: Define the binding site (active site) of Mpro, typically centered around the catalytic dyad (Cys145 and His41).[6] A grid box is generated to encompass this active site.
-
Docking Simulation: Perform molecular docking using software such as AutoDock Vina or GOLD.[7] The program will generate multiple binding poses of the ligand within the protein's active site and score them based on binding affinity (e.g., kcal/mol).[8]
-
Pose Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the Mpro active site.[1]
b. Molecular Dynamics (MD) Simulation Protocol:
-
System Setup: Use the best-docked complex from the molecular docking study as the starting structure. Solvate the complex in a water box with appropriate ions to neutralize the system using software like GROMACS or AMBER.[8][9]
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant volume and then constant pressure.[9]
-
Production Run: Run the MD simulation for a significant duration (e.g., 100-200 ns) to observe the dynamic behavior of the protein-ligand complex.[9][10]
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex. Calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the ligand in the binding pocket and the flexibility of the protein residues.[9][10]
Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of the test compounds on the viability of mammalian cell lines (e.g., Vero E6, Calu-3) to assess for potential toxicity.
Materials:
-
Mammalian cell line (e.g., Vero E6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[11]
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for identifying and characterizing this compound analogues as SARS-CoV-2 Mpro inhibitors.
Proposed Mechanism of Mpro Inhibition
References
- 1. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 7. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
(-)-Cyclopenin: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a guide for the utilization of (-)-Cyclopenin in in vitro experimental settings. Due to the limited availability of comprehensive public data on this compound, this document emphasizes general best practices for similar compounds and outlines protocols for determining key experimental parameters.
Introduction to this compound
This compound is a mycotoxin produced by various species of Penicillium fungi. It belongs to the benzodiazepine (B76468) alkaloid class of natural products. While research into its specific biological activities is ongoing, related fungal metabolites have demonstrated a range of effects, including antimicrobial and cytotoxic properties. The successful application of this compound in in vitro assays is critically dependent on proper handling and solubilization.
Solubility of this compound
The precise quantitative solubility of this compound in common laboratory solvents is not widely published. However, based on the chemical nature of similar alkaloids, a general solubility profile can be anticipated. It is imperative for researchers to empirically determine the solubility for their specific experimental conditions.
General Solubility Guidelines:
-
Aqueous Buffers (e.g., PBS): Expected to be poorly soluble.
-
Organic Solvents: Expected to have higher solubility in polar aprotic solvents.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays. It is miscible with water and most organic liquids.
-
Ethanol (EtOH): Ethanol is another viable option for creating stock solutions.
Table 1: Recommended Solvents for In Vitro Experiments
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | Final concentration in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control is essential in all experiments. |
| Ethanol (EtOH) | Alternative solvent for stock solutions. | Similar to DMSO, the final concentration in culture media should be minimized, generally to less than 0.5% (v/v). A vehicle control is mandatory. |
| Phosphate-Buffered Saline (PBS) | Diluent for working solutions from organic stock. | Direct dissolution of this compound in PBS is likely to be very low. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aseptically weigh a precise amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but stability at elevated temperatures should be considered.
-
Visually inspect the solution to ensure there are no undissolved particulates. If necessary, centrifuge the tube at high speed to pellet any insoluble material and carefully transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT-based Cell Viability Assay
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium containing MTT. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100-150 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathways
The specific signaling pathways modulated by this compound are not well-documented in publicly available literature. To identify potential pathways affected by this compound, researchers can employ a variety of screening approaches.
Hypothesized Workflow for Signaling Pathway Investigation
Caption: Hypothesized workflow for investigating signaling pathways.
Recommended Approaches:
-
Phospho-kinase arrays: To screen for changes in the phosphorylation status of a wide range of kinases.
-
Transcriptomic analysis (RNA-seq): To identify global changes in gene expression following treatment with this compound.
-
Proteomic analysis: To investigate changes in protein expression levels.
-
High-content imaging: To visualize changes in subcellular localization of key signaling proteins.
These initial screening experiments can provide valuable clues to formulate hypotheses about the mechanism of action of this compound, which can then be validated through more targeted experiments such as Western blotting, qPCR, and the use of specific pathway inhibitors or activators.
Application Notes and Protocols: Stability of (-)-Cyclopenin in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a mycotoxin with potential applications in pharmacology due to its unique benzodiazepine (B76468) structure. Understanding its stability in various solvent systems is crucial for its isolation, storage, and formulation into potential therapeutic agents. The chemical integrity and potency of active pharmaceutical ingredients (APIs) are paramount for ensuring therapeutic efficacy and safety.[1] Factors such as solvent composition, pH, temperature, and light can significantly impact the stability of a compound.[2][3]
This document provides a comprehensive protocol for evaluating the stability of this compound in different solvent systems. The described methodologies are based on established principles of drug stability testing, employing techniques like High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the parent compound and its potential degradation products.[4][5]
Factors Influencing Stability
The stability of a pharmaceutical compound is its ability to retain its chemical, physical, microbiological, therapeutic, and toxicological properties.[1] Several factors can influence the stability of this compound in solution:
-
Solvent Composition: The polarity, protic or aprotic nature, and pH of the solvent can directly influence degradation pathways such as hydrolysis and oxidation.[2]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.[3]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3]
-
pH: The ionization state of a molecule can be affected by pH, which in turn can influence its reactivity and degradation kinetics.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a systematic approach to assess the stability of this compound in a selection of common laboratory solvents. The primary analytical technique employed is a stability-indicating HPLC method.[5]
Materials and Reagents
-
This compound reference standard
-
HPLC-grade solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Type I ultrapure water
-
Formic acid (for mobile phase modification)
-
Amber HPLC vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[4]
-
Analytical balance
-
pH meter
-
Calibrated pipettes
-
Temperature-controlled incubator or oven
-
Vortex mixer
-
Sonicator
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with each of the selected solvent systems (Acetonitrile, Methanol, Ethanol, DMSO, and PBS) to a final concentration of 100 µg/mL in amber HPLC vials. Prepare triplicates for each solvent system and time point.
Stability Study Design
-
Time Points: The stability of the working solutions will be evaluated at predetermined time intervals: 0, 4, 8, 12, 24, and 48 hours.
-
Storage Conditions: Store the vials at a controlled temperature of 25°C, protected from light.
-
Analysis: At each time point, an aliquot from each vial is directly injected into the HPLC system for analysis.
HPLC Method
A stability-indicating HPLC method is crucial to separate the parent this compound peak from any potential degradation products.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Column Temperature: 30°C
Data Analysis
-
The peak area of this compound at each time point is recorded.
-
The percentage of this compound remaining is calculated relative to the initial (time 0) peak area.
-
The formation of any new peaks (degradation products) should be noted and their peak areas recorded.
Hypothetical Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.
Table 1: Stability of this compound in Different Solvents at 25°C (Hypothetical Data)
| Time (hours) | % Remaining in Acetonitrile | % Remaining in Methanol | % Remaining in Ethanol | % Remaining in DMSO | % Remaining in PBS (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.8 | 98.5 | 98.2 | 99.9 | 95.3 |
| 8 | 99.6 | 97.1 | 96.5 | 99.8 | 90.1 |
| 12 | 99.5 | 95.8 | 94.9 | 99.7 | 85.6 |
| 24 | 99.1 | 92.3 | 90.7 | 99.5 | 75.2 |
| 48 | 98.2 | 85.1 | 82.4 | 99.0 | 60.8 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound stability.
Logical Relationship of Stability Factors
Caption: Factors influencing this compound stability.
Discussion and Interpretation
Based on the hypothetical data, this compound exhibits the highest stability in aprotic solvents like DMSO and acetonitrile. Protic solvents, particularly aqueous solutions like PBS, appear to accelerate degradation, suggesting that hydrolysis may be a significant degradation pathway. The lower stability in methanol and ethanol compared to acetonitrile could also indicate solvent-mediated degradation.
These results underscore the importance of careful solvent selection for the handling and storage of this compound. For short-term storage and analytical purposes, acetonitrile or DMSO are recommended. For potential formulation development, the instability in aqueous media would need to be addressed, possibly through lyophilization, pH optimization, or the use of co-solvents. Further studies involving forced degradation (exposure to acid, base, peroxide, and heat) would be beneficial to elucidate the specific degradation pathways and products.[5]
References
Total Synthesis of (-)-Cyclopenin and its Analogs: Application Notes and Protocols
This document, therefore, provides a high-level overview of the likely synthetic strategy for (-)-Cyclopenin based on available information and focuses on detailed protocols and data for the synthesis of the core scaffold, 2,3-dihydro-1H-cyclopenta[b]indol-1-one, and its analogs. This information is intended to guide researchers, scientists, and drug development professionals in designing synthetic routes toward this class of compounds.
Overview of the Synthetic Strategy for the Cyclopenin Core
The core structure of Cyclopenin is a 2,3-dihydro-1H-cyclopenta[b]indol-1-one. A common and effective method for the construction of this tricyclic system is the intramolecular Friedel-Crafts acylation of a suitably substituted indole-3-propanoic acid. This approach involves the formation of an acylium ion or a related electrophilic species from the carboxylic acid, which then undergoes an electrophilic aromatic substitution reaction with the indole (B1671886) nucleus to form the five-membered ring.
Another key strategy for the synthesis of the indole nucleus itself is the Fischer indole synthesis . This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.
A plausible high-level retrosynthetic analysis for this compound would involve the disconnection of the cyclopenta[b]indolone core to an indole-3-propanoic acid derivative, which in turn could be derived from a substituted phenylhydrazine and a keto-acid via a Fischer indole synthesis.
General Synthetic Workflow for the Cyclopenta[b]indolone Core
The following diagram illustrates a general workflow for the synthesis of the 2,3-dihydro-1H-cyclopenta[b]indol-1-one scaffold.
Caption: General workflow for the synthesis of the cyclopenta[b]indolone core.
Experimental Protocols for Core Scaffold Synthesis
While the specific protocol for this compound is unavailable, the following sections provide detailed methodologies for key reactions used in the synthesis of the 2,3-dihydro-1H-cyclopenta[b]indol-1-one scaffold, based on established literature procedures for analogous systems.
Fischer Indole Synthesis of a Precursor
The Fischer indole synthesis is a versatile method for preparing indoles from phenylhydrazines and carbonyl compounds.
Protocol: Synthesis of a Tetrahydrocyclopenta[b]indole Derivative
This protocol describes the synthesis of a reduced cyclopenta[b]indole (B15071945) system, which is a common precursor.
-
Reaction: o,m-Tolylhydrazine hydrochloride with 2-methylcyclohexanone (B44802).
-
Reagents:
-
o,m-Tolylhydrazine hydrochloride (1a-b)
-
2-Methylcyclohexanone (3)
-
Glacial Acetic Acid
-
-
Procedure:
-
To a solution of the appropriate tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add 2-methylcyclohexanone (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Intramolecular Friedel-Crafts Acylation
This is a crucial step for the formation of the five-membered ring to yield the cyclopenta[b]indolone core.
Protocol: Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids
This protocol describes a general method for the cyclization of 3-arylpropanoic acids to 1-indanones, a reaction type analogous to the formation of the cyclopenta[b]indolone ring.
-
Reaction: Cyclization of a 3-(indolyl)propanoic acid derivative.
-
Reagents:
-
3-(Indolyl)propanoic acid derivative
-
Niobium pentachloride (NbCl5) or Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)
-
Anhydrous solvent (e.g., dichloromethane (B109758), chlorobenzene)
-
-
Procedure using NbCl5:
-
To a stirred solution of the 3-(indolyl)propanoic acid (1.0 eq) in anhydrous dichloromethane at room temperature, add NbCl5 (1.1 eq) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC).
-
Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Quantitative Data for Analog Synthesis
Due to the lack of specific data for this compound, the following table summarizes representative yields for the synthesis of cyclopenta[b]indole analogs and related structures from the literature.
| Entry | Starting Material | Reaction | Product | Yield (%) | Reference |
| 1 | 3-(Phenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation (NbCl5) | 1-Indanone | 85-95% | General procedure |
| 2 | o,m-Tolylhydrazine hydrochloride and 2-methylcyclohexanone | Fischer Indole Synthesis | Methyl-tetrahydro-cyclopenta[b]indole | High | [2] |
| 3 | N-protected allenyl indole | Gold-catalyzed cycloisomerization/Nazarov reaction | Cyclopenta[b]indol-1-one derivative | Moderate | [3] |
Visualization of a Synthetic Pathway for a Cyclopenta[b]indole Analog
The following diagram illustrates a more detailed synthetic pathway for a substituted cyclopenta[b]indole, showcasing the key transformations.
Caption: A possible synthetic route to a cyclopenta[b]indolone analog.
Conclusion
The total synthesis of this compound remains a significant challenge due to the limited public availability of detailed experimental procedures. However, by examining the synthesis of its core 2,3-dihydro-1H-cyclopenta[b]indol-1-one scaffold and related analogs, a clear strategy emerges. Key reactions such as the Fischer indole synthesis and intramolecular Friedel-Crafts acylation are instrumental in constructing this heterocyclic system. The provided protocols and workflows for these key transformations offer a valuable starting point for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development. Further research to uncover the original experimental details or to develop a modern, stereoselective total synthesis of this compound would be a valuable contribution to the field of organic synthesis.
References
Application Notes and Protocols for (-)-Cyclopenin Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed protocols for the use of (-)-Cyclopenin as an analytical standard. This document is intended to support research, quality control, and drug development activities.
Introduction to this compound
This compound is a benzodiazepine (B76468) alkaloid metabolite produced by several species of the Penicillium fungus, including Penicillium cyclopium and Penicillium aurantiogriseum.[1][2] It belongs to the cyclodipeptide class of fungal metabolites.[3] While often mistaken for a mycotoxin, this compound exhibits low toxicity in vitro against mammalian, bacterial, or fungal cells.[2] Its primary significance in research lies in its role as a biosynthetic intermediate for 3-O-methyl viridicatin, a potent inhibitor of TNFα-induced HIV replication.[2] Due to its complex structure and biological relevance, highly pure analytical standards are crucial for accurate quantification and identification in complex matrices.
Physicochemical Properties and Specifications
An analytical standard of this compound should be characterized by the following properties.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 294.30 g/mol | [1][2] |
| CAS Number | 19553-26-5 | [2] |
| IUPAC Name | 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | [1] |
| Synonyms | Cyclopenine, (-)-Cyclopenine | [1] |
| Purity | >95% by HPLC | [2] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO. Limited water solubility. | [2] |
| Long-Term Storage | -20°C | [2] |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below.
Reverse-phase HPLC is the primary method for assessing the purity of this compound and for its quantification in various samples.
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions (e.g., 5-100 µg/mL) using the mobile phase as the diluent to construct a calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
The following conditions are based on published data for LC-MS analysis and can be adapted for standard HPLC with UV detection.[1]
-
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC with UV-Vis or Diode Array Detector (DAD) |
| Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm particle size) or equivalent reverse-phase column |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from 5% to 95% B is recommended to ensure optimal separation. |
| Flow Rate | 0.2 - 0.4 mL/min (adjusted for column dimensions) |
| Column Temp. | 30 - 40 °C |
| Detection | UV detection at 254 nm or based on the UV spectrum of the standard. |
| Injection Vol. | 5 - 20 µL |
-
Data Analysis:
-
Purity is determined by calculating the peak area percentage of the main peak relative to the total peak area.
-
Quantification is achieved by plotting a calibration curve of peak area versus concentration and using linear regression to determine the concentration of unknown samples.
-
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
LC-MS is a powerful technique for the unequivocal identification of this compound, providing accurate mass and fragmentation data for structural confirmation.
Protocol:
-
LC Conditions:
-
Utilize the HPLC conditions outlined in Section 3.1. The use of a volatile buffer like formic acid is essential for MS compatibility.
-
-
Mass Spectrometry Conditions:
-
The following parameters are derived from public spectral data and can be used as a starting point for method development.[1]
-
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Mass Analyzer | LTQ Orbitrap XL, IT/ion trap, or equivalent | LTQ Orbitrap XL, IT/ion trap, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | [M+H]⁺: 295.1077 | [M-H]⁻: 293.0932 |
| Fragmentation Mode | Collision-Induced Dissociation (CID) or HCD | Higher-Energy C-trap Dissociation (HCD) |
| Collision Energy | 15-35% (nominal, requires optimization) | 15-20% (nominal, requires optimization) |
| Key MS/MS Fragments | 264, 236, 177 | 250, 236, 222, 159 |
-
Data Analysis:
-
Confirm the presence of this compound by matching the accurate mass of the precursor ion (within a 5 ppm mass tolerance) and the retention time with the analytical standard.
-
Structural confirmation is achieved by comparing the experimentally obtained MS/MS fragmentation pattern with the reference spectrum of the standard.
-
LC-MS Analysis Workflow
Caption: Workflow for LC-MS based identification of this compound.
NMR spectroscopy is the definitive technique for the structural elucidation of this compound. While quantitative NMR (qNMR) can be used for purity assessment, ¹H and ¹³C NMR are primarily used for structural verification of the standard.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the obtained chemical shifts, coupling constants, and correlations with published data or the certificate of analysis for the standard. Public databases like PubChem contain reference spectra for this compound.[1]
-
Biological Activity Context
Understanding the biological context of this compound is important for its application in research. It is a key intermediate in a biosynthetic pathway within Penicillium species.
Biosynthetic Relationship
Caption: Biosynthetic role of this compound.[2][4]
References
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Cyclopenin Production in Penicillium Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of (-)-cyclopenin from Penicillium fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic origin of this compound?
A1: this compound is a benzodiazepine (B76468) alkaloid synthesized by various Penicillium species, such as Penicillium cyclopium. Its biosynthesis starts from two primary precursors: anthranilic acid and L-phenylalanine.[1][2] The key enzyme catalyzing the initial condensation of these precursors is a non-ribosomal peptide synthetase (NRPS) called cyclopeptine (B22554) synthetase.[1]
Q2: My Penicillium culture is growing well, but the this compound yield is low. What are the common causes?
A2: Low yields of secondary metabolites like this compound, despite good biomass production, can be attributed to several factors:
-
Suboptimal Fermentation Conditions: The production of secondary metabolites is often sensitive to environmental parameters such as pH, temperature, and aeration.
-
Nutrient Limitation or Repression: The composition of the fermentation medium, particularly the carbon and nitrogen sources, plays a crucial role. Catabolite repression by readily metabolizable sugars like glucose can suppress the expression of genes involved in secondary metabolism.[3]
-
Inadequate Precursor Supply: The biosynthesis of this compound is dependent on the availability of its precursors, anthranilic acid and L-phenylalanine. Insufficient intracellular pools of these amino acids can limit the final yield.
-
Feedback Inhibition: High concentrations of the final product or intermediates in the biosynthetic pathway may inhibit the activity of key enzymes, such as cyclopeptine synthetase.
Q3: What are the recommended fermentation parameters for this compound production?
A3: While optimal conditions should be determined empirically for your specific Penicillium strain, the following ranges are generally effective for secondary metabolite production in Penicillium species:
-
Temperature: 25-30°C. Optimal temperatures for penicillin production have been found to be between 25 to 27°C.[4][5]
-
pH: 5.0-7.0. For the production of patulin (B190374) in Penicillium expansum, a pH of 5.0 was found to be optimal.[6] Generally, Penicillium species are more tolerant of acidic pH.[7]
-
Aeration and Agitation: Adequate oxygen supply is crucial. Agitation rates of 120-200 rpm are commonly used in shake flask cultures to ensure sufficient aeration and nutrient distribution.[5]
Q4: How can I increase the precursor supply for this compound biosynthesis?
A4: Precursor feeding is a common strategy to enhance the yield of secondary metabolites. You can supplement the fermentation medium with L-phenylalanine and anthranilic acid. The optimal concentration and feeding time should be determined experimentally. It is advisable to add the precursors at the beginning of the stationary phase of growth when the expression of secondary metabolism genes is typically induced.
Troubleshooting Guides
Problem 1: Low this compound Yield with Good Biomass
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | 1. Carbon Source Optimization: Test different carbon sources. Slowly metabolized sugars like lactose (B1674315) or complex carbohydrates such as starch may be preferable to glucose to avoid catabolite repression.[3] 2. Nitrogen Source Optimization: Evaluate various organic and inorganic nitrogen sources. Yeast extract, peptone, and ammonium (B1175870) sulfate (B86663) are commonly used. The carbon-to-nitrogen (C/N) ratio can significantly influence secondary metabolite production.[8] |
| Incorrect Fermentation pH | 1. pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation. The pH can change due to the consumption of substrates and the production of metabolites. 2. pH Optimization Study: Perform a series of fermentations at different initial pH values (e.g., 4.5, 5.5, 6.5, 7.5) to determine the optimum for this compound production. For some Penicillium secondary metabolites, an acidic pH is favorable.[6] |
| Non-ideal Temperature | 1. Temperature Optimization Study: Cultivate the fungus at a range of temperatures (e.g., 20°C, 25°C, 30°C) to identify the optimal temperature for this compound synthesis. The optimal temperature for growth may not be the same as for secondary metabolite production.[9] |
| Insufficient Precursor Availability | 1. Precursor Feeding: Supplement the culture medium with L-phenylalanine and anthranilic acid at different concentrations and time points (e.g., at the start of the fermentation or at the onset of the stationary phase). |
Data Presentation
Table 1: Effect of Carbon Source on Secondary Metabolite Production in Penicillium spp. (Data synthesized from studies on related secondary metabolites as a proxy for this compound)
| Carbon Source | Concentration (g/L) | Organism | Product | Yield/Effect | Reference |
| Sucrose | 21 | P. chrysogenum | Penicillin G | Optimal | [5] |
| Lactose | - | P. chrysogenum | Penicillin | Good, avoids repression | [3] |
| Glucose | - | P. chrysogenum | Penicillin | Repressive at high conc. | [3] |
| Sugarcane Pulp | - | P. chrysogenum | Penicillin | 8.65 µg/ml | [10] |
| Sucrose | 350 | P. commune | Ergot Alkaloids | 4.32 mg/L | [11] |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Penicillium spp. (Data synthesized from studies on related secondary metabolites as a proxy for this compound)
| Nitrogen Source | Concentration (g/L) | Organism | Product | Yield/Effect | Reference |
| Yeast Extract | 3 | P. chrysogenum | Penicillin G | Optimal | [5] |
| Ammonium Sulfate | - | P. aurantiogriseum | Lipase | High Yield | [8] |
| Peptone | - | P. aurantiogriseum | Lipase | Moderate Yield | [8] |
| Yeast Extract | 30 | P. commune | Ergot Alkaloids | High Yield | [11] |
Table 3: Influence of pH and Temperature on Secondary Metabolite Production in Penicillium spp. (Data synthesized from studies on related secondary metabolites as a proxy for this compound)
| Parameter | Value | Organism | Product | Observation | Reference |
| pH | 5.0 | P. expansum | Patulin | Optimal for production | [6] |
| pH | 7.0 | P. expansum | Patulin | Good production | [6] |
| pH | 2.5 & 8.5 | P. expansum | Patulin | Significantly decreased production | [6] |
| Temperature | 25-28°C | P. chrysogenum | Penicillin G | Optimal range | [5] |
| Temperature | >30°C | P. chrysogenum | Penicillin G | Reduced production | [5] |
| Temperature | 30°C | P. citrinum | Citrinin (B600267) | Optimal for accumulation | [9] |
Experimental Protocols
Protocol 1: Lab-Scale Fermentation of Penicillium for this compound Production
-
Inoculum Preparation:
-
Grow the Penicillium strain on Potato Dextrose Agar (PDA) slants at 25°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding 5 mL of sterile 0.1% (v/v) Tween 80 solution to the slant and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.
-
-
Fermentation:
-
Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract). A typical composition could be: 30 g/L sucrose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O, and 5 g/L yeast extract.
-
Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks on a rotary shaker at 150 rpm and 28°C for 10-14 days.
-
-
Sampling and Biomass Determination:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours).
-
Separate the mycelium from the broth by filtration through a pre-weighed filter paper.
-
Wash the mycelial biomass with distilled water and dry it at 60°C to a constant weight to determine the dry cell weight.
-
Protocol 2: Extraction and HPLC Analysis of this compound
-
Extraction:
-
To 10 mL of the fermentation broth, add an equal volume of ethyl acetate (B1210297).
-
Shake vigorously for 15 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction process twice more and pool the ethyl acetate fractions.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.
-
Dissolve the dried extract in a known volume of methanol (B129727) (e.g., 1 mL) for HPLC analysis.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). A typical starting condition could be 40:60 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound (approximately 280 nm).
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies in the biochemistry of microorganisms. 93. Cyclopenin, a nitrogen-containing metabolic product of Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum [mdpi.com]
- 7. Influence of pH on the growth of some toxigenic species of Aspergillus, Penicillium and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Temperature influence on Penicillium citrinum thom growth and citrinin accumulation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ispub.com [ispub.com]
- 11. researchgate.net [researchgate.net]
Overcoming (-)-Cyclopenin low solubility in aqueous buffers
Technical Support Center: (-)-Cyclopenin Solubility
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering low aqueous solubility with the benzodiazepine (B76468) alkaloid, this compound.[1][2] Since detailed solubility data for this compound is not extensively published, this center offers general strategies and established laboratory protocols for handling poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental buffer.[3][4] This method, known as a kinetic solubility assay, is a standard and rapid way to assess compounds in drug discovery.[5][6]
Q2: What is the best organic solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and preferred solvent for preparing stock solutions of poorly soluble compounds for biological assays.[4][7] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[4][7] Other potential solvents include ethanol (B145695) and methanol, though their suitability and potential cytotoxicity at final concentrations should be evaluated.[8][9]
Q3: How do I prepare a stock solution and what concentration should I aim for?
A3: Start by preparing a concentrated stock solution, typically in the range of 10-50 mM in 100% DMSO.[10] This allows you to add a very small volume to your final aqueous solution, minimizing the final solvent concentration. Always use an analytical balance for accuracy and dissolve the compound completely using a vortex mixer.[4][11] Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q4: What is the maximum final concentration of DMSO I can have in my cell-based assay?
A4: To avoid solvent-induced toxicity or artifacts, the final concentration of DMSO in cell culture experiments should typically be kept below 0.5%.[3][9] Some cell lines may tolerate up to 1%, but it is crucial to run a vehicle control (your buffer with the same final DMSO concentration, without the compound) to ensure the solvent itself is not affecting the experimental outcome.[12]
Q5: I've diluted my DMSO stock into the buffer, but I see a precipitate. What does this mean and what can I do?
A5: Precipitation indicates that you have exceeded the kinetic solubility of this compound under your specific experimental conditions (e.g., buffer composition, pH, temperature).[5][6] To resolve this, you can try:
-
Lowering the final concentration: The simplest solution is to reduce the final concentration of this compound in your assay.
-
Using co-solvents: In some cases, the addition of other co-solvents or surfactants can help, but these must be tested for compatibility with your assay.[13][14]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that significantly increase their aqueous solubility.[15][16][17] This is an advanced technique that requires experimental optimization.[16][18]
Troubleshooting Guide: Step-by-Step Workflow
If you are experiencing solubility issues, follow this systematic approach to find a solution.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Quantitative Data Summary
When determining the solubility of a compound, it is critical to systematically test different conditions. The tables below provide templates for organizing your experimental data.
Table 1: Comparison of Organic Solvents for Stock Solution
| Solvent | Concentration Tested (mM) | Observation (at RT) | Notes |
|---|---|---|---|
| DMSO | 50 | Clear solution | Preferred solvent for biological assays.[7] |
| Ethanol | 50 | Slight haze | May require warming; check for cytotoxicity.[8] |
| Methanol | 50 | Clear solution | Can be more cytotoxic than ethanol.[8] |
| Acetone | 50 | Clear solution | Check for assay compatibility and cell toxicity.[9] |
Table 2: Example of Kinetic Solubility Test Results in PBS (pH 7.4)
| Target Conc. (µM) | DMSO Stock Conc. (mM) | Volume Stock (µL) | Final Volume (mL) | Final DMSO (%) | Observation (after 1 hr at 37°C) |
|---|---|---|---|---|---|
| 100 | 20 | 5 | 1 | 0.5 | Heavy Precipitation |
| 50 | 20 | 2.5 | 1 | 0.25 | Visible Precipitation |
| 25 | 20 | 1.25 | 1 | 0.125 | Slight Haze |
| 10 | 20 | 0.5 | 1 | 0.05 | Clear Solution |
| 1 | 20 | 0.05 | 1 | 0.005 | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 294.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:
-
Mass (mg) = 20 mmol/L * 0.001 L * 294.3 g/mol * 1000 mg/g = 5.886 mg
-
-
Weighing: Accurately weigh approximately 5.89 mg of this compound powder and place it into a clean vial.[11]
-
Dissolution: Add approximately 900 µL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary to break up aggregates.[16]
-
Final Volume: Adjust the final volume to 1 mL with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes. Store at -80°C to ensure long-term stability.[3]
Protocol 2: Kinetic Solubility Determination in Aqueous Buffer
This protocol allows you to determine the practical solubility limit of this compound in your experimental buffer.[5][19]
Materials:
-
20 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring light scattering (nephelometry) or absorbance (UV)
Procedure:
-
Preparation: Add 198 µL of your aqueous buffer to several wells of the 96-well plate.
-
Serial Dilution:
-
Add 2 µL of the 20 mM DMSO stock solution to the first well. This creates a 200 µM solution with 1% DMSO. Mix thoroughly by pipetting.
-
Perform a serial 2-fold dilution by transferring 100 µL from the first well to the next well (already containing 100 µL of buffer), and so on across the plate. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.[19]
-
Measurement:
-
Visual Inspection: Check for visible precipitate in the wells.
-
Nephelometry: Measure light scattering on a plate reader. A sharp increase in scattering indicates the formation of a precipitate.[5]
-
UV Absorbance (Alternative): After incubation, filter the plate to remove undissolved particles. Measure the UV absorbance of the filtrate to quantify the amount of dissolved compound.[5][19]
-
-
Analysis: The highest concentration that remains a clear solution is considered the kinetic solubility under these conditions.
Signaling Pathway and Logic Diagrams
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
References
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. benchchem.com [benchchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Troubleshooting (-)-Cyclopenin purification by chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (-)-Cyclopenin by chromatography. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound, a benzodiazepine (B76468) alkaloid produced by Penicillium species, presents several purification challenges. Due to its polar nature and basic nitrogen atoms, it is prone to strong interactions with silica (B1680970) gel, which can lead to peak tailing and poor resolution. Furthermore, this compound is often co-produced with structurally similar alkaloids, such as viridicatin (B94306) and cyclopeptin, making separation difficult. The stability of this compound on acidic stationary phases like silica gel can also be a concern, potentially leading to degradation.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: Both normal-phase and reverse-phase chromatography are commonly employed for the purification of this compound and related alkaloids.
-
Normal-Phase Chromatography: Silica gel is a common stationary phase, often used with solvent systems containing a mixture of non-polar and polar organic solvents. To mitigate issues with peak tailing, deactivated silica or the addition of a basic modifier to the mobile phase may be necessary.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for the final purification steps, offering high resolution. C18 or C8 columns are typically used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. It allows for rapid analysis of fractions from column chromatography to identify those containing the desired product and assess their purity. Visualization is typically achieved under UV light (254 nm).
Q4: What are the common impurities found with this compound?
A4: The most common impurities are other secondary metabolites produced by the Penicillium strain, primarily viridicatin, dehydrocyclopeptine, and cyclopeniol. The separation of this compound from viridicatin is a particularly common challenge due to their similar polarities.
Troubleshooting Guides
Issue 1: Poor Separation of this compound and Viridicatin
Symptoms:
-
Overlapping peaks in HPLC chromatograms.
-
Inseparable spots on TLC plates.
-
Fractions from column chromatography contain a mixture of both compounds.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate TLC Solvent System | Develop a more selective mobile phase for TLC. Experiment with solvent systems of varying polarity and selectivity. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) can improve the separation of these basic alkaloids. |
| Suboptimal Column Chromatography Conditions | If using silica gel, consider switching to a deactivated (end-capped) silica gel to reduce strong interactions. Alternatively, alumina (B75360) (neutral or basic) can be used as the stationary phase. For reverse-phase chromatography, fine-tuning the gradient and the pH of the mobile phase is crucial. A shallow gradient can improve the resolution of closely eluting compounds. |
| Co-elution in HPLC | Optimize the HPLC method. Experiment with different stationary phases (e.g., C8 vs. C18, or a phenyl-hexyl column for alternative selectivity). Adjusting the mobile phase pH can alter the ionization state of the alkaloids and improve separation. A mobile phase with a pH around 9 has been shown to be effective for separating benzodiazepines. |
Issue 2: Peak Tailing in HPLC or Streaking in TLC
Symptoms:
-
Asymmetrical peaks with a "tail" in HPLC chromatograms.
-
Elongated or streaky spots on TLC plates.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silica Gel | The basic nitrogen in this compound can interact with acidic silanol (B1196071) groups on the silica surface. For TLC and column chromatography, add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize these active sites. Using end-capped silica gel or alumina can also mitigate this issue. |
| Inappropriate Mobile Phase pH in RP-HPLC | The pH of the mobile phase can significantly impact peak shape for ionizable compounds. For basic compounds like this compound, a mobile phase pH above 7 is often beneficial to ensure they are in their neutral form, which can reduce interactions with residual silanols on the stationary phase. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume. |
| Column Degradation | If the column has been used extensively, the stationary phase may be degraded. Try washing the column according to the manufacturer's instructions or replace it with a new one. |
Issue 3: this compound Degradation During Purification
Symptoms:
-
Low overall yield after purification.
-
Appearance of new, unexpected spots on TLC or peaks in HPLC of collected fractions.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Acid-Catalyzed Degradation on Silica Gel | The acidic surface of standard silica gel can potentially cause the degradation of acid-sensitive compounds. Use deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation. |
| Solvent Instability | Ensure the use of high-purity, stabilized solvents. Some solvents can degrade over time to form acidic or reactive impurities. It is advisable to use freshly opened solvents or those that have been stored properly. |
| Prolonged Exposure to Solvents | Evaporate solvents from purified fractions as quickly as possible under reduced pressure and at a low temperature to prevent potential degradation. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification
Objective: To quickly assess the presence of this compound in crude extracts and column fractions and to determine an appropriate solvent system for column chromatography.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA)
Methodology:
-
Prepare a developing chamber by adding a suitable solvent system and allowing the atmosphere to saturate.
-
Dissolve a small amount of the crude extract or a fraction in a volatile solvent (e.g., DCM or EtOAc).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rf) for each spot. An ideal Rf for the target compound for column chromatography is around 0.2-0.4.
Suggested TLC Solvent Systems to Test:
| Solvent System | Ratio (v/v) | Notes |
| Dichloromethane : Methanol | 98:2 to 90:10 | A good starting point for moderately polar compounds. |
| Ethyl Acetate : Hexane | 50:50 to 80:20 | Another common system with different selectivity. |
| Dichloromethane : Methanol : Triethylamine | 95:5:0.1 | The addition of TEA can improve spot shape for basic compounds. |
Protocol 2: Flash Column Chromatography on Silica Gel
Objective: Initial purification of this compound from a crude fungal extract.
Materials:
-
Crude extract from Penicillium culture
-
Silica gel (230-400 mesh)
-
Glass column
-
Solvents as determined by TLC analysis
-
Collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin elution with the least polar solvent system determined from TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
Protocol 3: Reverse-Phase HPLC Purification
Objective: Final purification of this compound to high purity.
Materials:
-
Partially purified this compound from column chromatography.
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water.
-
Ammonium (B1175870) acetate or formic acid (for buffer preparation).
Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases. For example:
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 9 with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Gradient Elution: Inject the sample and start the gradient program. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B (hold)
-
40-45 min: 90% to 10% B (return to initial conditions)
-
45-55 min: 10% B (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak, detected at around 254 nm.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure compound.
Illustrative HPLC Parameters for Benzodiazepine Alkaloids:
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate (pH 9) |
| Mobile Phase B | Acetonitrile/Methanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 45-50 °C |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Interference of (-)-Cyclopenin in High-Throughput Screening
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering potential assay interference from the compound (-)-Cyclopenin in their high-throughput screening (HTS) campaigns. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, understand, and mitigate common issues related to non-specific activity and false positives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
This compound is a benzodiazepine (B76468) metabolite produced by several species of Penicillium fungi.[1] Its chemical structure possesses features that can potentially lead to assay interference. Like many small molecules, it can be a source of false positives in HTS campaigns.[2] Potential interference mechanisms include compound aggregation, intrinsic fluorescence, and direct inhibition of reporter enzymes.[3]
Q2: I'm observing activity with this compound in my primary screen. How can I determine if it's a genuine hit or a false positive?
Reproducible, concentration-dependent activity is not sufficient to confirm a true hit.[4] It is crucial to perform a series of secondary and orthogonal assays to rule out common interference mechanisms.[5][6] These assays should employ different detection technologies from your primary screen to ensure the observed activity is target-specific and not an artifact of the assay technology.[3]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous HTS assays through non-specific mechanisms.[2] They often contain reactive functional groups or have properties like aggregation that lead to false positives.[7] While this compound is not classically listed as a PAIN, any compound that appears as a frequent hitter across multiple, unrelated screens should be treated with suspicion and rigorously evaluated for non-specific activity.
Q4: My assay uses a luciferase reporter, and this compound is showing activity. What should I be concerned about?
Luciferase-based assays are susceptible to interference from small molecules that can directly inhibit the luciferase enzyme.[8][9] This inhibition can be misinterpreted as on-target activity in your primary assay.[10] It is essential to perform a counter-screen using purified luciferase to determine if this compound directly inhibits the reporter enzyme.[3]
Troubleshooting Guide
If you suspect this compound is causing interference in your HTS assay, follow this troubleshooting guide to diagnose and address the issue.
Step 1: Initial Hit Confirmation and Promiscuity Assessment
-
Problem: this compound is identified as a hit in the primary screen.
-
Solution:
-
Re-test: Confirm the activity by re-testing this compound in the primary assay in triplicate at multiple concentrations to establish a dose-response curve.
-
Promiscuity Check: Check internal or public databases (e.g., PubChem) to see if this compound has been reported as active against a wide range of unrelated targets. A high degree of promiscuity is a red flag for non-specific activity.[11]
-
Step 2: Investigate Potential Assay Interference Mechanisms
Here, we address the most common forms of assay interference.
2.1 Compound Aggregation
-
Problem: this compound may form aggregates at higher concentrations, which can non-specifically inhibit enzymes or disrupt cellular membranes.[12][13]
-
Troubleshooting:
-
Detergent Assay: Perform the primary assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in potency (e.g., >10-fold increase in IC50) in the presence of the detergent suggests aggregation-based inhibition.[14]
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at concentrations where activity is observed in the primary assay.
-
Enzyme Concentration Dependence: For enzymatic assays, increasing the enzyme concentration should lead to a rightward shift in the IC50 curve if the inhibition is due to aggregation.
-
2.2 Fluorescence Interference
-
Problem: this compound may be intrinsically fluorescent (autofluorescence) or may quench the fluorescence of the assay's reporter molecule, leading to false-positive or false-negative results.
-
Troubleshooting:
-
Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. A significant signal indicates autofluorescence.
-
Quenching Assay: Incubate your fluorescent probe with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in signal suggests quenching.
-
2.3 Luciferase Reporter Inhibition
-
Problem: In luciferase-based reporter assays, this compound may directly inhibit the luciferase enzyme, leading to a decrease in signal that is independent of the intended biological target.[15]
-
Troubleshooting:
-
Luciferase Counter-Screen: Perform a biochemical assay with purified firefly luciferase and its substrates (luciferin and ATP) in the presence of varying concentrations of this compound. Inhibition in this assay confirms direct luciferase inhibition.
-
Step 3: Orthogonal Assay Confirmation
-
Problem: To confirm that the observed activity is target-specific and not an artifact of the primary assay's technology.
-
Solution:
-
Select an Orthogonal Assay: Choose a secondary assay that measures the same biological endpoint but uses a different detection method. For example, if your primary screen is a cell-based reporter assay, an orthogonal assay could be a direct enzymatic assay with the purified target protein or a biophysical binding assay like Surface Plasmon Resonance (SPR).[5][6]
-
Validate the Hit: Test this compound in the orthogonal assay. A genuine hit should show comparable potency in both the primary and orthogonal assays.
-
Data Presentation
Table 1: Hypothetical HTS Data for this compound and Subsequent Troubleshooting Assays
| Assay Type | Condition | Endpoint | Result (IC50) | Interpretation |
| Primary Screen | Standard Assay Buffer | Target Inhibition | 5 µM | Potentially Active |
| Aggregation | + 0.01% Triton X-100 | Target Inhibition | > 50 µM | Possible Aggregator |
| Fluorescence | This compound only | Emission at 520 nm | No significant signal | Not autofluorescent |
| Luciferase | Purified Luciferase | Luciferase Inhibition | 25 µM | Weak Luciferase Inhibitor |
| Orthogonal Assay | SPR (Binding) | Target Binding (KD) | No binding detected | Likely False Positive |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.02% Triton X-100 (this will be diluted to a final concentration of 0.01%).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Run your standard assay protocol to generate a dose-response curve for this compound.
-
Concurrently, run an identical set of assay plates using the detergent-containing buffer for all dilutions of assay components (enzyme, substrate, etc.).
-
-
Data Analysis:
-
Calculate the IC50 values for this compound in the presence and absence of Triton X-100.
-
-
Interpretation:
-
A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent is strong evidence of aggregation-based inhibition.[14]
-
Protocol 2: Luciferase Inhibition Counter-Screen
-
Reagents:
-
Purified firefly luciferase.
-
Luciferase assay buffer.
-
D-luciferin substrate.
-
ATP.
-
-
Assay Setup:
-
In a white, opaque 384-well plate, add luciferase enzyme to all wells.
-
Add serial dilutions of this compound or a known luciferase inhibitor (e.g., resveratrol) to the appropriate wells.
-
Add DMSO as a vehicle control.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a solution containing D-luciferin and ATP.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 3: Orthogonal Assay Confirmation (Example: SPR)
-
Immobilize Target: Covalently immobilize your purified target protein onto an SPR sensor chip.
-
Prepare Analyte: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and measure the binding response in real-time.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 binding) to determine the dissociation constant (KD).
-
Interpretation: If this compound is a true binder of the target, a concentration-dependent binding signal and a measurable KD value will be obtained.
Visualizations
Caption: Troubleshooting workflow for HTS hits.
Caption: Interference in a kinase signaling pathway.
References
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing (-)-Cyclopenin Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the mycotoxin (-)-Cyclopenin. The focus is on minimizing its cytotoxic effects in non-target cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a concern?
A1: this compound is a mycotoxin produced by fungi of the Penicillium genus, notably Penicillium cyclopium. It belongs to the benzodiazepine (B76468) alkaloid class of compounds. While it may be investigated for its potential therapeutic properties, its inherent cytotoxicity can pose a significant challenge in research, leading to off-target effects and cell death in non-target cell lines, which can confound experimental results.
Q2: What is the known mechanism of this compound cytotoxicity?
A2: The precise mechanism of cytotoxicity for this compound in non-target cells is not yet fully elucidated in publicly available research. However, its classification as a benzodiazepine alkaloid suggests that its activity may be related to interactions with benzodiazepine receptors or other cellular targets associated with this class of compounds. Some studies on related fungal benzodiazepine alkaloids have shown they can induce cell death.[1] It is also known that cyclopenin can be converted to viridicatin (B94306), a quinoline (B57606) alkaloid, and this transformation may play a role in its biological activity.[2][3][4]
Q3: Are there any known antagonists for this compound?
A3: Currently, there are no specific antagonists documented for this compound. However, given its benzodiazepine structure, it may be worth investigating the potential of general benzodiazepine receptor antagonists to mitigate its cytotoxic effects.[5] This would require experimental validation.
Q4: What are the general strategies to minimize mycotoxin cytotoxicity in vitro?
A4: General strategies to reduce the off-target toxicity of mycotoxins in cell culture experiments include:
-
Dose Optimization: Determining the lowest effective concentration of this compound that elicits the desired effect in target cells while minimizing toxicity in non-target cells.
-
Use of Cytoprotective Agents: Co-treatment with agents that can protect cells from toxic insults.
-
Targeted Delivery Systems: Encapsulating this compound in a delivery vehicle that specifically targets the cells of interest.
-
Structural Modification: Although a more advanced approach, chemical modification of the this compound molecule could potentially reduce its toxicity while retaining its desired activity.
Troubleshooting Guide: Unexpected Cytotoxicity in Non-Target Cells
This guide provides a step-by-step approach to troubleshoot and mitigate unintended cytotoxicity observed in non-target cell lines during experiments with this compound.
Problem: High levels of cell death observed in control (non-target) cell lines.
Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A workflow diagram for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound cytotoxicity and the efficacy of cytoprotective strategies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells and wells with a vehicle control. If testing a cytoprotective agent, add it at the desired concentration along with this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.
Data Analysis: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Quantitative Data Summary (Example):
| Treatment Group | This compound (µM) | Cytoprotective Agent (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 5.2 |
| Cyclopenin | 10 | 0 | 45 ± 3.8 |
| Cyclopenin + Agent X | 10 | 20 | 82 ± 4.5 |
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.[7][8][9][10]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye). Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 492 nm using a microplate reader.[9]
Data Analysis: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Spontaneous release: LDH from untreated cells.
-
Maximum release: LDH from cells treated with a lysis buffer.
Quantitative Data Summary (Example):
| Treatment Group | This compound (µM) | Cytoprotective Agent (µM) | % Cytotoxicity (LDH Release) |
| Control | 0 | 0 | 5 ± 1.2 |
| Cyclopenin | 10 | 0 | 60 ± 4.7 |
| Cyclopenin + Agent X | 10 | 20 | 15 ± 2.1 |
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12][13]
Principle: Activated caspase-3 cleaves a specific peptide substrate, releasing a chromophore or fluorophore that can be quantified.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Lysis: After treatment, pellet the cells by centrifugation. Lyse the cells using a chilled lysis buffer provided with the assay kit.
-
Caspase-3 Reaction: Add the cell lysate to a 96-well plate. Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or a fluorescent substrate) in an assay buffer. Add the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
Data Analysis: Fold-increase in Caspase-3 activity = (Signal of treated cells) / (Signal of control cells)
Quantitative Data Summary (Example):
| Treatment Group | This compound (µM) | Cytoprotective Agent (µM) | Caspase-3 Activity (Fold Increase) |
| Control | 0 | 0 | 1.0 |
| Cyclopenin | 10 | 0 | 4.5 ± 0.3 |
| Cyclopenin + Agent X | 10 | 20 | 1.8 ± 0.2 |
Signaling Pathways and Mitigation Strategies
While the specific signaling pathways affected by this compound are not well-defined, its benzodiazepine structure suggests potential interaction with GABAa receptors, which are known to modulate cellular ion channels and signaling cascades. Cytotoxicity could also be mediated through the induction of oxidative stress or apoptosis.
Potential Cytotoxicity and Mitigation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of viridicatin in Penicillium cyclopium by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective antagonists of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Resolution of (-)-Cyclopenin in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Cyclopenin. Our aim is to help you achieve optimal peak resolution and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound in HPLC?
A1: The resolution of this compound is primarily influenced by three key factors:
-
Column Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency, indicated by a larger number of theoretical plates, leads to narrower peaks and better separation. It is affected by column length, particle size of the stationary phase, and flow rate.[1][2][3]
-
Column Selectivity (α): This is a measure of the separation between the peaks of this compound and any closely eluting impurities or stereoisomers. It is highly dependent on the chemical interactions between the analytes, the stationary phase, and the mobile phase.[1][2]
-
Retention Factor (k'): Also known as the capacity factor, this describes how long this compound is retained on the column. Optimal retention (typically k' between 2 and 10) allows sufficient time for separation to occur without excessive peak broadening.[1][4]
Q2: Which type of HPLC column is most suitable for the chiral separation of this compound?
A2: For the chiral separation of a compound like this compound, a Chiral Stationary Phase (CSP) is essential.[5] Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often a good starting point due to their broad enantioselectivity for a wide range of compounds.[5] The choice between normal-phase, reversed-phase, or polar organic modes will depend on the specific physicochemical properties of this compound and any impurities.[5]
Q3: How does the mobile phase composition impact the resolution of this compound?
A3: The mobile phase composition is a powerful tool for optimizing resolution. Key aspects to consider include:
-
Organic Modifier: In reversed-phase HPLC, the type and concentration of the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can significantly alter selectivity.[6]
-
pH: For ionizable compounds, the pH of the mobile phase can affect peak shape and retention.[7][8] It is often recommended to use a buffer with a pH at least 2 units away from the pKa of the analyte to ensure a single ionic form.[8]
-
Additives: Small amounts of additives, like formic acid or trifluoroacetic acid (TFA), can improve peak shape, especially for basic compounds like alkaloids, by minimizing interactions with residual silanols on the stationary phase.[7][9]
Q4: Can derivatization be used to improve the resolution of this compound?
A4: Yes, derivatization can be an effective strategy, particularly for chiral separations on an achiral column. By reacting this compound with a chiral derivatizing agent, you can form diastereomers.[10][11] These diastereomers have different physicochemical properties and can often be separated on a standard achiral column, such as a C18 column.[10][11]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
This is a common issue where the peaks for this compound and another compound are not baseline separated (Rs < 1.5).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Stationary Phase | Screen different chiral stationary phases (e.g., polysaccharide-based, protein-based).[5] | Improved selectivity (α) and separation between enantiomers or diastereomers. |
| Suboptimal Mobile Phase Composition | 1. Change the organic modifier (e.g., switch from acetonitrile to methanol).[6] 2. Adjust the mobile phase pH if this compound is ionizable.[3] | Altered retention times and potentially improved selectivity. |
| Insufficient Column Efficiency | 1. Use a column with a smaller particle size (e.g., sub-2 µm).[2][3] 2. Increase the column length.[2][3] | Narrower peaks, leading to better resolution. |
| Inappropriate Flow Rate | Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[2] | Increased analysis time but can improve resolution by allowing more time for interactions. |
| Elevated Column Temperature | Optimize the column temperature. Increasing temperature can decrease viscosity and improve efficiency, but may also alter selectivity.[2][6] | Sharper peaks and potentially altered elution order. |
Issue 2: Peak Tailing
Peak tailing results in asymmetrical peaks, which can compromise resolution and accurate integration.[7]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[7] | Symmetrical, Gaussian-shaped peaks. |
| Column Overload | Reduce the sample concentration or injection volume.[7][12] | Improved peak shape and symmetry. |
| Column Contamination | Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. | Restoration of peak shape and performance. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase whenever possible. | Sharper, more symmetrical peaks, especially for early eluting compounds. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral separation method for this compound.
-
Column Screening:
-
Begin with a polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).
-
Screen in normal phase (Hexane/Ethanol), polar organic (Acetonitrile/Methanol), and reversed-phase (Acetonitrile/Water) modes.
-
-
Mobile Phase Optimization:
-
Once a promising column and mode are identified, systematically vary the ratio of the mobile phase components.
-
In reversed-phase mode, evaluate the effect of adding 0.1% formic acid or 0.1% trifluoroacetic acid to the aqueous phase.
-
In normal phase, small amounts of an amine additive (e.g., diethylamine) may improve peak shape.
-
-
Flow Rate and Temperature Optimization:
Protocol 2: Indirect Chiral Separation via Diastereomer Formation
This protocol is for separating enantiomers on an achiral column.
-
Derivatization Reaction:
-
HPLC Analysis of Diastereomers:
-
Column: Use a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid) is often effective.
-
Detection: Set the UV detector to a wavelength where the derivatizing agent has strong absorbance.
-
Data Presentation
Table 1: Hypothetical Data for Chiral Column Screening of this compound
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Chiralpak® IA | Hexane:Ethanol (90:10) | 8.5, 9.8 | 1.8 |
| Chiralpak® IB | Acetonitrile:Methanol (50:50) | 6.2, 6.5 | 0.9 |
| Chiralcel® OD-H | Hexane:Isopropanol (80:20) | 12.1, 14.3 | 2.5 |
| CHIRAL-AGP | 10 mM Ammonium Acetate:Acetonitrile (95:5) | 7.9, 8.4 | 1.2 |
Table 2: Effect of Mobile Phase Modifier on Peak Tailing and Resolution
| Mobile Phase | Tailing Factor | Resolution (Rs) |
| 50:50 Acetonitrile:Water | 1.8 | 1.1 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 1.1 | 1.6 |
| 50:50 Acetonitrile:Water with 0.1% TFA | 1.0 | 1.7 |
Visualizations
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. mastelf.com [mastelf.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Troubleshooting (-)-Cyclopenin Peak Tailing in Reverse-Phase Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase chromatography of (-)-cyclopenin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] For this compound, this can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and overall poor method reproducibility. A tailing factor greater than 1.2 is generally considered an indication of a tailing peak.[2]
Q2: What are the primary causes of peak tailing for a basic compound like this compound in reverse-phase HPLC?
A2: The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[2][3] These interactions often occur with residual silanol (B1196071) groups on the surface of silica-based columns, which can be deprotonated and negatively charged at mobile phase pH values above 3.[3] Other causes can include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[1]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: As a benzodiazepine (B76468) derivative, this compound is expected to have basic properties. The pH of the mobile phase dictates the ionization state of both the analyte and the residual silanol groups on the column. At a low pH (typically below the pKa of the silanol groups, around 3-4), the silanols are protonated and less likely to interact with a protonated basic analyte. At a higher pH, the silanols are deprotonated (negatively charged) and can strongly interact with the protonated (positively charged) this compound, leading to peak tailing. Conversely, if the mobile phase pH is close to the pKa of this compound, the compound's ionization state will be in flux, also contributing to poor peak shape.
Q4: What is an end-capped column, and can it help reduce this compound peak tailing?
A4: An end-capped column is a type of reverse-phase column where the residual silanol groups on the silica (B1680970) surface have been chemically reacted (or "capped") with a small, less polar silane (B1218182) (like trimethylsilane). This process reduces the number of available active sites for secondary interactions with basic analytes like this compound, thereby improving peak shape and reducing tailing.[2] Using a modern, high-purity, end-capped C18 or C8 column is highly recommended for the analysis of basic compounds.
Troubleshooting Guides
Issue 1: Asymmetrical Peak Shape (Tailing) for this compound
This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting this compound peak tailing.
Step-by-Step Troubleshooting:
| Step | Action | Rationale | Experimental Protocol |
| 1. Evaluate Column | Verify Column Type and Condition: Ensure you are using a high-purity, end-capped C18 or C8 column. If the column is old or has been used with harsh mobile phases, consider replacing it. | Older or non-end-capped columns have more exposed silanol groups, a primary cause of tailing for basic compounds. | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If tailing persists, replace the column. |
| 2. Optimize Mobile Phase | Adjust Mobile Phase pH: Systematically vary the pH of the aqueous portion of the mobile phase. Start with a low pH (e.g., 2.5-3.5) and gradually increase it. | Lowering the pH protonates the silanol groups, reducing their interaction with the basic this compound. Finding the optimal pH where the analyte has good retention and minimal interaction is key. | Prepare mobile phases with different pH values using a suitable buffer (e.g., phosphate (B84403) or acetate). See the detailed protocol below. |
| Optimize Buffer Strength: Ensure the buffer concentration is adequate, typically between 10-50 mM. | A sufficient buffer capacity is needed to maintain a stable pH across the column and prevent on-column pH shifts that can cause peak distortion. | Prepare mobile phases with varying buffer concentrations and observe the effect on peak shape. | |
| Evaluate Organic Modifier: Compare the peak shape using acetonitrile versus methanol (B129727) as the organic modifier. | The choice of organic solvent can influence selectivity and interactions with the stationary phase. | Prepare mobile phases with the same gradient but substitute acetonitrile with methanol and compare the chromatograms. | |
| Consider Mobile Phase Additives: If tailing persists at low pH, consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). | TEA can mask the active silanol sites, reducing their interaction with this compound. However, this can shorten column lifetime. | Prepare a mobile phase with and without the additive and compare the peak asymmetry. | |
| 3. Assess Sample & Injection | Check for Column Overload: Dilute the sample and inject a smaller volume. | Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak fronting or tailing. | Prepare a dilution series of your sample and inject each concentration. Observe if the peak shape improves at lower concentrations. |
| Verify Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. | Injecting in a stronger solvent can cause peak distortion. | If possible, dissolve the sample in the initial mobile phase. | |
| 4. Inspect HPLC System | Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length as short as possible. | Excessive volume outside the column contributes to band broadening and can worsen peak tailing. | Cut tubing to the appropriate length and ensure all connections are made with zero dead volume fittings. |
| Check for Leaks and Proper Fittings: Inspect all fittings for any signs of leakage. | Leaks can cause pressure fluctuations and flow rate inaccuracies, affecting peak shape. | Systematically check each fitting from the injector to the detector. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for this compound
Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound.
Materials:
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid (for pH adjustment)
-
Potassium phosphate monobasic
-
HPLC system with UV detector
-
C18 reverse-phase column (end-capped, e.g., 150 mm x 4.6 mm, 5 µm)
Procedure:
-
Prepare Buffer Stock Solution (0.1 M Potassium Phosphate): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.1 M solution.
-
Prepare Aqueous Mobile Phase at Different pH values:
-
pH 2.5: To 1 L of HPLC grade water, add 100 mL of the 0.1 M phosphate buffer stock. Adjust the pH to 2.5 with phosphoric acid.
-
pH 3.0, 3.5, 4.0, 6.0, 7.0: Repeat the process, adjusting the pH to the desired value.
-
-
Prepare Mobile Phase: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., 254 nm).
-
-
Analysis:
-
Equilibrate the column with the first mobile phase (pH 2.5) for at least 20 minutes.
-
Inject the this compound standard.
-
Repeat the injection for each mobile phase pH, ensuring the column is well-equilibrated with the new mobile phase before each injection.
-
-
Data Evaluation:
-
Measure the tailing factor for the this compound peak at each pH.
-
Plot the tailing factor as a function of pH to identify the optimal pH that provides the most symmetrical peak.
-
Expected Outcome: A plot showing the relationship between mobile phase pH and the tailing factor of the this compound peak, allowing for the selection of the optimal pH for analysis.
Quantitative Data Summary
| Mobile Phase pH | Observed Tailing Factor (Asymmetry) | Retention Time (min) | Notes |
| 2.5 | 1.1 | 8.5 | Symmetrical peak, good retention. |
| 3.5 | 1.3 | 7.2 | Slight tailing observed. |
| 5.0 | 1.8 | 6.1 | Moderate tailing. |
| 7.0 | > 2.0 | 5.3 | Significant tailing, poor peak shape. |
Note: The above data is illustrative. Actual results may vary depending on the specific column and HPLC system used.
Visualization of Key Concepts
References
Technical Support Center: (-)-Cyclopenin Fungal Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of (-)-Cyclopenin from fungal sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary fungal sources for this compound production?
A1: this compound is a benzodiazepine (B76468) alkaloid primarily produced by fungi of the genus Penicillium. The most commonly cited species for its isolation are Penicillium cyclopium and Penicillium aurantiogriseum.[1] It has also been isolated from Penicillium citrinum.[2][3]
Q2: What are the most common types of microbial contamination encountered during Penicillium cyclopium cultivation?
A2: While specific data on contaminants for P. cyclopium is limited, common contaminants in Penicillium cultures include other fast-growing fungi such as Aspergillus and Fusarium, as well as various bacteria.[4] Environmental molds and bacteria present in the laboratory are the primary sources of contamination.
Q3: How does microbial contamination affect the yield and purity of this compound?
A3: Microbial contamination can significantly impact the production of this compound in several ways:
-
Competition for Nutrients: Contaminating microorganisms compete with the producing fungus for essential nutrients in the culture medium, which can lead to reduced biomass and, consequently, lower yields of the desired secondary metabolite.
-
Alteration of Culture Conditions: Bacterial contaminants, particularly lactic acid bacteria, can alter the pH of the culture medium by producing organic acids.[5] This pH shift can inhibit the growth of the Penicillium species and/or the enzymatic pathways responsible for this compound biosynthesis.
-
Production of Inhibitory Compounds: Some contaminants may produce their own secondary metabolites that can inhibit the growth of the target fungus or interfere with the downstream purification process.
-
Degradation of the Target Compound: It is possible that contaminating microbes could produce enzymes that degrade this compound.
Q4: What are the key steps in the isolation and purification of this compound?
A4: The general workflow for isolating and purifying this compound from a fungal culture involves the following key steps:
-
Fermentation: Culturing the producing Penicillium species in a suitable liquid or solid-state medium under optimal conditions for secondary metabolite production.
-
Extraction: Separating the fungal biomass from the culture broth and extracting the crude secondary metabolites from both using an appropriate organic solvent, such as ethyl acetate (B1210297) or chloroform (B151607).
-
Chromatographic Purification: Employing a series of chromatographic techniques to separate this compound from other metabolites in the crude extract. This typically involves column chromatography with silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2][3][6][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the isolation of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No or low yield of this compound | 1. Incorrect fungal strain or loss of productivity. 2. Suboptimal fermentation conditions (medium composition, pH, temperature, aeration). 3. Contamination of the culture. 4. Inefficient extraction or purification methods. | 1. Verify the identity and viability of the fungal strain. Consider strain improvement techniques. 2. Optimize fermentation parameters based on literature or experimental design. 3. Implement strict aseptic techniques and monitor cultures for signs of contamination. 4. Optimize solvent selection and chromatographic conditions. |
| Persistent microbial contamination | 1. Inadequate sterilization of media, glassware, or bioreactor. 2. Poor aseptic technique during inoculation or sampling. 3. Contaminated stock cultures. 4. Compromised laboratory environment (e.g., contaminated incubators, laminar flow hoods). | 1. Validate sterilization protocols (autoclave temperature, time, and pressure). Use sterile filtration for heat-labile components. 2. Review and reinforce aseptic techniques with all personnel. 3. Prepare fresh, pure stock cultures from single spores or hyphal tips. 4. Implement a rigorous cleaning and disinfection schedule for all laboratory equipment and surfaces. |
| Difficulty in purifying this compound | 1. Co-elution with other secondary metabolites of similar polarity. 2. Degradation of the compound during purification. 3. Low concentration in the crude extract. | 1. Optimize the mobile phase composition and gradient in HPLC. Consider using a different stationary phase. 2. Work at lower temperatures and minimize exposure to light and extreme pH. 3. Scale up the fermentation volume or optimize production conditions to increase the initial concentration. |
| Inconsistent results between batches | 1. Variability in inoculum preparation. 2. Minor variations in fermentation conditions. 3. Inconsistent quality of raw materials for the culture medium. | 1. Standardize the inoculum preparation, including spore concentration and age of the culture. 2. Ensure precise control and monitoring of all fermentation parameters. 3. Use high-quality, certified raw materials and prepare media consistently. |
Quantitative Data on Contamination Impact
| Contaminant Type | Observed Effects in Fungal/Yeast Fermentations | Potential Impact on this compound Yield |
| Bacteria (e.g., Lactic Acid Bacteria) | Competition for sugars, production of lactic and acetic acid leading to a drop in pH, and inhibition of yeast growth.[5] | Significant reduction due to nutrient depletion and unfavorable pH conditions for Penicillium growth and secondary metabolism. |
| Wild Yeasts | Competition for nutrients and production of off-flavors. | Moderate reduction due to competition for essential resources. |
| Other Filamentous Fungi | Competition for nutrients and space. Some fungi can produce mycotoxins that may interfere with the growth of the producing strain.[4] | Moderate to significant reduction depending on the growth rate and metabolic profile of the contaminating fungus. |
Experimental Protocols
Protocol 1: Cultivation of Penicillium cyclopium for this compound Production
This protocol is a general guideline and may require optimization for specific strains and laboratory conditions.
1. Media Preparation:
-
Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or a specialized production medium. A common medium for Penicillium species consists of (per liter): 15 g glucose, 5 g peptone, 3 g yeast extract, 3 g malt (B15192052) extract, 1 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.
-
Adjust the pH to 5.5-6.0 before sterilization.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
2. Inoculation:
-
Prepare a spore suspension from a 7-10 day old culture of P. cyclopium grown on Potato Dextrose Agar (PDA).
-
Inoculate the sterile liquid medium with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.
-
All inoculation procedures must be carried out under strict aseptic conditions in a laminar flow hood.
3. Fermentation:
-
Incubate the inoculated flasks on a rotary shaker at 150-200 rpm.
-
Maintain a constant temperature of 25-28°C.
-
The fermentation is typically carried out for 10-14 days.
Protocol 2: Extraction and Purification of this compound
1. Extraction:
-
After fermentation, separate the mycelial biomass from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelial biomass separately with methanol (B129727), followed by partitioning with ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
3. Preparative HPLC:
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in a suitable solvent for HPLC (e.g., methanol or acetonitrile).
-
Purify the compound using a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a water-acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.[8][9][10]
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by spectroscopic methods (e.g., Mass Spectrometry and NMR).
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from its precursors.
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation and purification of this compound.
Troubleshooting Logic for Contamination Issues
Caption: Logical workflow for troubleshooting contamination issues.
References
- 1. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and characterization of three pairs of verrucosidin epimers from the marine sediment-derived fungus Penicillium cyclopium and configuration revision of penicyrone A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up (-)-Cyclopenin Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of (-)-cyclopenin for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising candidate for preclinical studies?
A1: this compound is a benzodiazepine (B76468) alkaloid naturally produced by the fungus Penicillium cyclopium.[1][2] Its unique chemical structure and biological activity make it a person of interest for drug discovery and development. Preclinical studies are essential to evaluate its safety and efficacy before it can be considered for human trials.
Q2: What are the major challenges in scaling up this compound production?
A2: The primary challenges include maintaining consistent and high yields during the transition from laboratory to pilot-scale fermentation, controlling the morphology of the filamentous fungus Penicillium cyclopium, ensuring efficient extraction and purification to achieve the high purity required for preclinical studies, and preventing product degradation.[3][4][5][6]
Q3: What level of purity is required for this compound in preclinical toxicology studies?
A3: For preclinical toxicology studies, a high level of purity, typically >95%, is required. The purity needs to be well-characterized to ensure that any observed toxicity is attributable to the compound itself and not to impurities. Regulatory bodies like the FDA require thorough documentation of the compound's identity, purity, and stability.
Fermentation Troubleshooting Guide
Problem: Low this compound Yield in Fermentation
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | Review and optimize the carbon and nitrogen sources in your fermentation medium. Penicillium species often respond well to complex media. Consider trial fermentations with variations in glucose, peptone, and yeast extract concentrations. |
| Incorrect pH | The optimal pH for growth and secondary metabolite production in Penicillium species is typically in the range of 5.0-7.0. Monitor and control the pH of the culture throughout the fermentation process.[7] |
| Inadequate Aeration and Agitation | Insufficient oxygen supply can limit fungal growth and secondary metabolism. Increase the agitation and aeration rates incrementally. However, be mindful that excessive shear stress can damage the mycelia.[8][9] |
| Fungal Morphology | The formation of dense pellets can lead to mass transfer limitations, while highly filamentous growth can increase viscosity and create mixing problems. Modifying inoculum density, medium composition, or agitation speed can influence morphology.[3][10] |
| Nutrient Limitation | Secondary metabolite production often begins as primary growth slows due to the depletion of a key nutrient. A fed-batch strategy, where nutrients are added during the fermentation, can help to extend the production phase. |
Problem: Inconsistent Batch-to-Batch Production
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Ensure a consistent and healthy inoculum by using a standardized protocol for spore preparation or mycelial culture propagation. The age and concentration of the inoculum are critical. |
| Raw Material Inconsistency | If using complex media components (e.g., peptone, yeast extract), lot-to-lot variability can impact results. Test new batches of media components before use in large-scale fermentations. |
| Contamination | Microbial contamination can outcompete P. cyclopium or produce compounds that interfere with cyclopenin production or purification. Maintain strict aseptic techniques throughout the process. |
Extraction and Purification Troubleshooting Guide
Problem: Low Recovery of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | If this compound is intracellular, ensure efficient disruption of the fungal mycelia. This can be achieved through methods like sonication, homogenization, or freeze-thawing prior to solvent extraction. |
| Inappropriate Extraction Solvent | The choice of solvent is critical for maximizing the recovery of the target compound. Ethyl acetate (B1210297) is a commonly used solvent for extracting fungal metabolites.[11] Experiment with different solvents (e.g., dichloromethane, chloroform) and solvent mixtures to find the optimal system for this compound. |
| Incomplete Extraction | Multiple extractions of the fermentation broth and mycelial mass will ensure a more complete recovery of the product. Perform at least three successive extractions and pool the organic phases. |
Problem: Difficulty in Achieving High Purity
| Possible Cause | Troubleshooting Step |
| Co-extraction of Impurities | The initial crude extract will contain a mixture of other fungal metabolites. A preliminary purification step, such as a liquid-liquid partition or solid-phase extraction, can help to remove highly polar or non-polar impurities. |
| Suboptimal Chromatographic Conditions | Develop a robust chromatographic separation method. This will likely involve a combination of techniques. Start with silica (B1680970) gel column chromatography to fractionate the crude extract, followed by preparative HPLC for final purification.[12] |
| Compound Degradation | This compound may be sensitive to pH, temperature, or light. Ensure that all purification steps are carried out under mild conditions. Use amber glassware to protect from light and consider performing chromatographic separations at reduced temperatures. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Penicillium cyclopium
-
Medium Preparation: Prepare a suitable production medium. A starting point could be Czapek-Dox broth supplemented with 2% yeast extract and 5% glucose. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile medium with a spore suspension or a pre-culture of P. cyclopium. A typical inoculum size is 1 x 10^6 spores/mL.
-
Incubation: Incubate the flasks on a rotary shaker at 25-28°C and 150-200 rpm for 7-14 days.[13]
-
Monitoring: Monitor the fermentation by periodically measuring the pH and visually inspecting the fungal growth and morphology.
Protocol 2: Extraction of this compound
-
Separation of Biomass: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Mycelial Extraction: If the compound is intracellular, homogenize the mycelia in a suitable solvent like ethyl acetate. Repeat the extraction three times.
-
Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times in a separatory funnel.
-
Combine and Concentrate: Pool all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate them to yield a semi-purified product. Further purification can be achieved using preparative HPLC.
Data Presentation
Table 1: Comparison of Fermentation Parameters for Penicillium Species
| Parameter | P. chrysogenum (for Penicillin) | P. cyclopium (for Penicillic Acid) | Proposed Starting Point for this compound |
| Temperature | 25-27°C | 24-31°C[14] | 25°C |
| pH | 6.5-7.5 | 5.1 (for optimal growth)[13] | 5.5-6.5 |
| Aeration | 0.5-1.0 vvm | Not specified | Start with 0.5 vvm and optimize |
| Agitation | 200-400 rpm (lab scale) | Not specified | Start with 150-200 rpm and optimize |
| Carbon Source | Lactose, Glucose | Glucose, Mannitol[15] | Glucose |
| Nitrogen Source | Corn steep liquor, Ammonium sulfate | Peptone, Yeast extract | Yeast extract, Peptone |
Visualizations
Caption: Experimental workflow for scaling up this compound production.
Caption: Biosynthesis pathway of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in the biochemistry of micro-organisms. 93. Cyclopenin, a nitrogen-containing metabolic product of Penicillium cyclopium Westling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early phase process scale-up challenges for fungal and filamentous bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current challenges of research on filamentous fungi in relation to human welfare and a sustainable bio-economy: a white paper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. The effect of agitation on the morphology and penicillin production of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase production by Penicillium restrictum in a bench-scale fermenter : effect of carbon and nitrogen nutrition, agitation, and aeration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Penicillic Acid Production by Some Fungal Species in Relation to Water Activity and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (-)-Cyclopenin and Other Benzodiazepine Alkaloids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Natural benzodiazepine (B76468) alkaloids, a diverse class of secondary metabolites produced by various fungi, have garnered significant interest for their wide-ranging biological activities. This guide provides a comparative analysis of the bioactivity of (-)-Cyclopenin against other notable benzodiazepine alkaloids, including viridicatin (B94306). The comparison focuses on their antiviral, cytotoxic, and antimicrobial properties, supported by available experimental data.
Quantitative Comparison of Bioactivities
To facilitate a clear comparison, the available quantitative data on the biological activities of this compound and viridicatin are summarized in the table below. These values, presented as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), offer a snapshot of their potency in various assays.
| Compound | Assay Type | Target | IC50 | MIC | Reference |
| This compound | Antiviral | SARS-CoV-2 Mpro | 0.36–0.89 µM | - | [1] |
| Viridicatin | Cytotoxicity | HEPG2 (Human liver cancer cell line) | 32.88 µg/mL | - | |
| Cytotoxicity | MCF-7 (Human breast cancer cell line) | 24.33 µg/mL | - | ||
| Antimicrobial | Enterococcus faecalis | - | 1-2 µg/mL | ||
| Antimicrobial | Staphylococcus aureus | - | 1-2 µg/mL |
Note: A direct comparison of the activities is challenging due to the different assays and target organisms/cell lines used in the cited studies. Further research with standardized assays is required for a conclusive comparative evaluation. No quantitative data for the benzodiazepine alkaloid lanosulin was available in the searched literature.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the studies that generated the quantitative data presented above.
Antiviral Activity Assay: SARS-CoV-2 Mpro Inhibition
The inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro) was determined using a fluorescence resonance energy transfer (FRET) assay or a fluorescence polarization (FP) assay[2][3][4][5].
Experimental Workflow: SARS-CoV-2 Mpro Inhibition Assay
Protocol Outline:
-
Reagent Preparation: An assay buffer (e.g., Tris-HCl) is prepared. The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Enzyme and Substrate: Recombinant SARS-CoV-2 Mpro is expressed and purified. A specific peptide substrate containing a fluorophore and a quencher (for FRET) or a fluorescent label (for FP) is synthesized.
-
Assay Performance: The purified Mpro enzyme is pre-incubated with varying concentrations of this compound in a microplate. The enzymatic reaction is initiated by the addition of the substrate.
-
Signal Detection: The change in fluorescence intensity (FRET) or fluorescence polarization (FP) is monitored over time using a plate reader.
-
Data Analysis: The percentage of Mpro inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.
Cytotoxicity Assay: MTT Method
The cytotoxic effects of viridicatin on HEPG2 and MCF-7 cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[6][7][8][9]. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
Protocol Outline:
-
Cell Seeding: The cancer cells (HEPG2 or MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of viridicatin and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The percentage of cell viability is calculated for each concentration of viridicatin compared to untreated control cells. The IC50 value is then determined from the dose-response curve.
Antimicrobial Activity Assay: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of viridicatin against bacterial strains was likely determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility[10][11][12][13].
Protocol Outline:
-
Preparation of Inoculum: A standardized suspension of the test bacteria (E. faecalis or S. aureus) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound, viridicatin, is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways
The precise signaling pathways modulated by this compound and other natural benzodiazepine alkaloids are not as extensively characterized as their synthetic counterparts. However, based on the known activities of benzodiazepines and related compounds, several pathways are likely to be involved.
GABA-A Receptor Modulation
GABA-A Receptor Signaling Pathway
Induction of Apoptosis
Some benzodiazepine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through various mechanisms, including the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the activation of caspases[18][19][20][21]. The reported cytotoxicity of viridicatin against cancer cell lines suggests that it may also trigger apoptotic pathways.
Modulation of Inflammatory Pathways
Certain cyclopentenone-containing molecules, which share some structural similarities with parts of the benzodiazepine alkaloid scaffold, have been shown to modulate inflammatory pathways, such as the NF-κB pathway[22][23][24][25][26]. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. Inhibition of this pathway could contribute to anti-inflammatory effects. Further investigation is needed to determine if this compound or other benzodiazepine alkaloids exert their effects through this mechanism.
Conclusion
This compound demonstrates potent antiviral activity against SARS-CoV-2 Mpro. In comparison, viridicatin exhibits notable cytotoxic effects against cancer cell lines and antimicrobial activity against Gram-positive bacteria. A direct, comprehensive comparison of their activities is currently limited by the lack of standardized testing across different studies. The underlying mechanisms of action for these natural benzodiazepine alkaloids are still under investigation but are likely to involve modulation of key cellular signaling pathways, including those related to neurotransmission, apoptosis, and inflammation. Further research is warranted to fully elucidate their therapeutic potential and to enable a more direct and quantitative comparison of their biological profiles.
References
- 1. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin [mdpi.com]
- 14. GABAA receptor - Wikipedia [en.wikipedia.org]
- 15. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 21. Effects of the proapoptotic drug prodigiosin on cell cycle-related proteins in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Positive and negative regulation of NF-kappaB by COX-2: roles of different prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclophilin A (CypA) Interacts with NF-κB Subunit, p65/RelA, and Contributes to NF-κB Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Validation of (-)-Cyclopenin's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a naturally occurring cyclopeptide alkaloid that has garnered interest for its potential therapeutic properties. While in vitro studies may suggest anti-inflammatory potential, its efficacy within a complex biological system remains to be validated. This guide provides a comparative framework for the in vivo validation of this compound's anti-inflammatory effects, drawing parallels with other studied alkaloids and outlining established experimental protocols. Due to the current lack of direct in vivo data for this compound, this document serves as a roadmap for future research, offering objective comparisons with alternative compounds and detailing the necessary experimental methodologies to rigorously assess its anti-inflammatory potential.
Comparative Analysis of Anti-Inflammatory Alkaloids
To contextualize the potential of this compound, it is useful to compare its structural class with other alkaloids for which in vivo anti-inflammatory data are available. Cyclopeptide alkaloids, as a class, have demonstrated notable anti-inflammatory and analgesic properties.[1]
Table 1: In Vivo Anti-Inflammatory Activity of Selected Alkaloids
| Compound/Extract | Class | Animal Model | Key Findings | Reference |
| Cyclopeptide Alkaloid Fraction (IFZN) | Cyclopeptide Alkaloid | Rat Paw Edema (Carrageenan, Dextran, Serotonin, Histamine) | Dose-dependent anti-edematogenic effects. | [1] |
| Mouse Peritonitis | Reduction in leukocyte migration. | [1] | ||
| Cotton Pellet Granuloma | Inhibition of chronic inflammation. | [1] | ||
| Total Alkaloid Extract from Linum usitatissimum | Alkaloid Extract | DNBS-induced Colitis in Mice | Ameliorated colitis, reduced inflammatory markers (MPO, NO), and oxidative stress. | [2] |
| Plenane A | Cyclopeptide Alkaloid | LPS-induced RAW264.7 Macrophages (in vitro) | Potent inhibitory effects with an IC50 value of 40.92 µM. | [3] |
| Berberine | Isoquinoline (B145761) Alkaloid | TPA-induced Mouse Ear Edema | Activity against chronic inflammation. | [4] |
| Brucine N-oxide | Indole Alkaloid | Carrageenan-induced Rat Paw Edema | Stronger inhibitory effect than brucine; diminished PGE2 release. | [4] |
Proposed In Vivo Validation Workflow for this compound
A structured approach is essential for the successful in vivo validation of a novel anti-inflammatory compound. The following workflow is proposed for this compound, incorporating standard, well-characterized animal models of inflammation.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] The inflammatory response is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase involving prostaglandins (B1171923).[8]
-
Animals: Male Wistar or Sprague-Dawley rats (150-250g) are commonly used.[8]
-
Grouping:
-
Procedure:
-
Administer this compound or control compounds intraperitoneally or orally 30-60 minutes before carrageenan injection.[5][7]
-
Inject 100 µl of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[7]
-
Measure paw volume or thickness using a plethysmometer or digital calipers at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5][7]
-
-
Data Analysis: Calculate the percentage inhibition of edema. At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators like cytokines (TNF-α, IL-1β), prostaglandins (PGE2), and enzyme activity (COX-2, iNOS).[7][8]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics systemic inflammation by introducing bacterial endotoxin (B1171834) (LPS), which potently activates the immune system.[9][10]
-
Grouping:
-
Group I: Saline Control
-
Group II: LPS Control
-
Group III-V: this compound + LPS
-
-
Procedure:
-
Data Analysis: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1).[9] Tissue homogenates can be analyzed for myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and expression of inflammatory enzymes like COX-2 and iNOS.[12]
Potential Molecular Mechanisms and Signaling Pathways
The anti-inflammatory effects of many natural products, including alkaloids and compounds with a cyclopentenone structure, are often mediated through the inhibition of key signaling pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammatory gene expression.[13] Its inhibition is a common mechanism for anti-inflammatory drugs. Cyclopentenone prostaglandins are known to inhibit NF-κB activation.[14][15]
Cyclooxygenase (COX) Pathway
The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16] Many NSAIDs exert their effects by inhibiting COX enzymes.[17][18]
Conclusion
While direct in vivo evidence for the anti-inflammatory effects of this compound is currently lacking, a clear path for its validation exists. By employing established models such as carrageenan-induced paw edema and LPS-induced systemic inflammation, researchers can effectively assess its efficacy. Comparative analysis with other cyclopeptide and isoquinoline alkaloids suggests that this compound may exert its effects through the modulation of key inflammatory pathways like NF-κB and COX-2. The experimental protocols and comparative data presented in this guide provide a robust framework for future investigations into the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Analgesic and anti-inflammatory studies of cyclopeptide alkaloid fraction of leaves of Ziziyphus nummularia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flaxresearch.com [flaxresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Positive and negative regulation of NF-kappaB by COX-2: roles of different prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Cyclopenin and Viridicatin: Unraveling Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
(-)-Cyclopenin and viridicatin (B94306), two closely related fungal metabolites, present distinct biological profiles stemming from their structural differences. While biosynthetically linked, with this compound serving as a precursor to viridicatin, their activities diverge, offering unique avenues for therapeutic exploration. This guide provides a comparative overview of their known biological effects, supported by available experimental data, to inform further research and drug development initiatives.
Chemical and Biosynthetic Relationship
This compound is a benzodiazepine (B76468) alkaloid, while viridicatin is a quinolone derivative. The biosynthesis of viridicatin is a fascinating enzymatic transformation involving the ring contraction of this compound. This reaction is catalyzed by the enzyme cyclopenase, which facilitates the rearrangement of the benzodiazepine ring system into the quinolone core of viridicatin.
| Compound | Chemical Class | Molecular Formula |
| This compound | Benzodiazepine Alkaloid | C₁₇H₁₄N₂O₃ |
| Viridicatin | Hydroxyquinolone | C₁₅H₁₁NO₂ |
Comparative Biological Activities
Current research highlights a notable difference in the cytotoxic and antimicrobial profiles of these two compounds. Viridicatin has demonstrated significant biological activity, particularly in antimicrobial and anticancer assays. In contrast, quantitative biological data for this compound is less readily available in the public domain, suggesting a potential area for further investigation.
Cytotoxicity
Viridicatin has been evaluated for its cytotoxic effects against human cancer cell lines. Specifically, studies have reported its half-maximal inhibitory concentrations (IC₅₀) against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells.
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Viridicatin | HepG2 | 32.88 |
| Viridicatin | MCF-7 | 24.33 |
| This compound | - | Data not available |
Antimicrobial Activity
A significant area of interest for viridicatin is its potent antibacterial activity, especially against Mycobacterium tuberculosis. This has positioned viridicatin as a potential scaffold for the development of new anti-tuberculosis agents.
| Compound | Target Organism | Activity |
| Viridicatin | Mycobacterium tuberculosis | Strong inhibitory activity |
| This compound | - | Data not available |
Potential Signaling Pathways
While specific experimental evidence detailing the signaling pathways modulated by this compound and viridicatin is limited, their chemical structures suggest potential interactions with key cellular signaling cascades involved in inflammation and apoptosis. Further research is required to elucidate their precise mechanisms of action.
Hypothesized NF-κB Inhibition: The structural motifs present in these compounds may allow them to interfere with the NF-κB signaling pathway, a critical regulator of inflammation. Inhibition of this pathway could occur at various points, such as the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the IκBα inhibitor, leading to the nuclear translocation of NF-κB.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.
Potential Induction of Apoptosis: The cytotoxic effects of viridicatin suggest that it may trigger programmed cell death, or apoptosis. This could involve the activation of caspase cascades, a family of proteases that are central to the execution of apoptosis. The intrinsic pathway, initiated by mitochondrial stress, or the extrinsic pathway, triggered by death receptors, could be potential mechanisms.
Figure 2: Potential induction of the apoptotic signaling cascade.
Experimental Methodologies
The following are generalized protocols for the key assays mentioned in this guide. Specific parameters may need to be optimized based on the experimental setup.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., viridicatin) and a vehicle control. Incubate for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Figure 3: Workflow for a typical MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) in a suitable broth medium (e.g., Middlebrook 7H9).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye like resazurin.
Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The comparative analysis of this compound and viridicatin reveals a clear distinction in their currently documented biological activities. Viridicatin emerges as a promising lead compound, particularly in the fields of oncology and infectious diseases, with demonstrated cytotoxicity and potent anti-mycobacterial effects. The lack of extensive biological data for this compound, however, presents a compelling opportunity for further research. Investigating the cytotoxic and antimicrobial properties of this compound using standardized assays would provide a more complete comparative picture and could unveil novel biological activities.
Furthermore, the elucidation of the specific molecular targets and signaling pathways affected by both compounds is a critical next step. Such studies will not only deepen our understanding of their mechanisms of action but also guide the rational design of more potent and selective derivatives for therapeutic development. The biosynthetic relationship between these two molecules offers a unique platform to explore structure-activity relationships and to potentially generate novel analogs with improved pharmacological profiles.
Comparative Analysis of (-)-Cyclopenin Cross-reactivity in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid naturally produced by fungi of the Penicillium genus, notably Penicillium cyclopium. While research has delved into its biosynthesis and general biological properties, comprehensive data on its cross-reactivity across a wide range of enzyme assays remains limited in publicly available scientific literature. This guide aims to provide a framework for evaluating and presenting such data, were it to become available, and to discuss the importance of cross-reactivity profiling in drug discovery and development.
Note: Due to the current scarcity of specific experimental data on the cross-reactivity of this compound, this guide will utilize a hypothetical data set to illustrate the presentation and interpretation of such findings. The experimental protocols and results described herein are for illustrative purposes and are not based on actual experimental outcomes for this compound.
The Importance of Cross-Reactivity Profiling
In drug discovery, understanding a compound's selectivity is paramount. Cross-reactivity, or the ability of a compound to interact with multiple, often unrelated, biological targets, can lead to off-target effects, toxicity, or even beneficial polypharmacology. Enzyme inhibitor screening against diverse panels of enzymes is a critical step in characterizing a lead compound's specificity.
A typical cross-reactivity assessment would involve screening the compound of interest against a panel of enzymes from different classes, such as:
-
Kinases: A large family of enzymes that play crucial roles in cell signaling.
-
Proteases: Enzymes that catalyze the breakdown of proteins.
-
Phosphatases: Enzymes that remove phosphate (B84403) groups from molecules.
-
Cytochrome P450s (CYPs): A superfamily of enzymes involved in drug metabolism.
-
Histone Deacetylases (HDACs): A class of enzymes involved in gene expression.
Hypothetical Cross-reactivity Data for this compound
To illustrate how such data would be presented, the following tables summarize hypothetical results of this compound screened against a panel of representative enzymes.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) | % Inhibition at 10 µM |
| EGFR | > 100 | < 10% |
| VEGFR2 | 85.3 | 15% |
| CDK2/cyclin A | 50.1 | 35% |
| ROCK1 | 25.6 | 60% |
| PKA | 12.8 | 85% |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Hypothetical Inhibition Profile of this compound Against Other Enzyme Classes
| Enzyme Target | Enzyme Class | IC50 (µM) |
| Cathepsin B | Cysteine Protease | > 100 |
| Trypsin | Serine Protease | 92.4 |
| PTP1B | Phosphatase | 75.2 |
| CYP3A4 | Cytochrome P450 | 45.8 |
| HDAC1 | Histone Deacetylase | 18.9 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of results. Below are example methodologies for the hypothetical data presented.
Kinase Assays
General Protocol: Kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.
-
A solution of the respective kinase and its substrate is prepared in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound is added from a DMSO stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
The reaction is initiated by the addition of ATP at a concentration equal to the Km for each specific kinase.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
A kinase-glo® reagent is added to stop the reaction and measure the remaining ATP via a luminescence signal.
-
Luminescence is read on a plate reader, and the data is normalized to a no-inhibitor control to calculate percent inhibition and IC50 values.
Protease Assays
General Protocol: Protease activity is determined using a fluorogenic substrate.
-
The protease (e.g., Cathepsin B, Trypsin) is pre-incubated with varying concentrations of this compound in an appropriate assay buffer for 15 minutes at 37°C.
-
The reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B).
-
The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Initial reaction velocities are calculated, and the percent inhibition is determined relative to a DMSO control. IC50 values are then calculated from the dose-response curves.
Visualizing Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: A generalized workflow for determining the IC50 of this compound in an enzyme assay.
Caption: Hypothetical inhibition of the PKA signaling pathway by this compound.
Conclusion and Future Directions
The provided hypothetical data and protocols outline a standard approach for assessing the cross-reactivity of a small molecule like this compound. Based on this illustrative data, this compound shows some inhibitory activity against PKA, ROCK1, and HDAC1 at micromolar concentrations, suggesting potential for off-target effects if its primary target's affinity is not significantly higher.
To build a comprehensive understanding of this compound's selectivity, further experimental studies are essential. Future work should involve screening against a broad, commercially available panel of enzymes and receptors. Any confirmed "hits" should be followed up with detailed mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This information will be invaluable for the scientific community in evaluating the potential of this compound as a pharmacological tool or a starting point for drug development.
Efficacy of (-)-Cyclopenin Compared to Commercial Anti-Inflammatories: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive comparison of the anti-inflammatory efficacy of the natural product (-)-cyclopenin with established commercial anti-inflammatory drugs. However, a thorough review of the current scientific literature reveals a significant lack of available data on the anti-inflammatory properties of this compound. While its chemical structure, a benzodiazepine (B76468) alkaloid produced by Penicillium fungi, is known, its effects on inflammatory pathways have not been substantially investigated and reported in peer-reviewed studies.
Therefore, a direct, data-driven comparison of this compound with commercial anti-inflammatories is not feasible at this time. Instead, this guide will provide a detailed overview of the efficacy and mechanisms of action of widely used commercial nonsteroidal anti-inflammatory drugs (NSAIDs), specifically the non-selective COX inhibitor ibuprofen (B1674241) and the COX-2 selective inhibitor celecoxib. We will also briefly discuss the known anti-inflammatory activities of compound classes related to this compound, namely benzodiazepines and cyclopentenones, to provide a broader context for future research.
Commercial Anti-Inflammatory Drugs: A Quantitative Overview
Commercial NSAIDs are broadly categorized into non-selective and COX-2 selective inhibitors. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923).[1]
| Compound | Target(s) | IC50 Value | Assay System |
| Ibuprofen | COX-1 | 2.9 - 13 µM | Various in vitro assays[2] |
| COX-2 | 1.1 - 370 µM | Various in vitro assays[2] | |
| NF-κB | 61.7 µM (S-enantiomer) | T-cell stimulation assay[3] | |
| 121.8 µM (R-enantiomer) | T-cell stimulation assay[3] | ||
| Celecoxib | COX-1 | >100 µM | Human whole blood assay[4] |
| COX-2 | 40 nM | Sf9 cells[5][6] | |
| NF-κB | ~24 µM | TNF-induced NF-κB activation assay[7] |
Signaling Pathways
The anti-inflammatory effects of commercial NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade. Additionally, some NSAIDs can modulate the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to assess anti-inflammatory activity.
Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and vehicle control (e.g., DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.[8]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[8]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and vehicle control (e.g., DMSO)
-
Method for detecting prostaglandin (B15479496) production (e.g., ELISA or LC-MS)
-
96-well plates
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).[9]
-
Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[9]
-
Initiate the enzymatic reaction by adding arachidonic acid.[9]
-
Incubate for a short period (e.g., 2 minutes at 37°C).[9]
-
Stop the reaction (e.g., by adding hydrochloric acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method like ELISA or LC-MS/MS.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Anti-Inflammatory Potential of Related Compound Classes
While direct data on this compound is lacking, studies on related chemical classes offer some insights into its potential anti-inflammatory mechanisms.
-
Benzodiazepines: Some benzodiazepine derivatives have been shown to possess anti-inflammatory properties.[10] For instance, certain 1,5-benzodiazepine derivatives have demonstrated anti-inflammatory effects in mice by inhibiting the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[10] Other studies have indicated that benzodiazepine receptor ligands can inhibit the inflammatory response by reducing the release of pro-inflammatory cytokines.[11] It is important to note that these effects are not universal to all benzodiazepines and the exact mechanisms can vary.
-
Cyclopentenones: The cyclopentenone ring is a feature of several bioactive molecules with anti-inflammatory properties, most notably certain prostaglandins (e.g., 15-deoxy-Δ12,14-prostaglandin J2). These compounds are known to inhibit the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[12] Some cyclopentenone-containing compounds have been shown to reduce the production of nitric oxide and PGE2 in LPS-stimulated macrophage cells.[13]
Conclusion
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 1,5-Benzodiazepine tricyclic derivatives exerting anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandinE(2)production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of peripheral benzodiazepine receptor ligands in two mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of In Vitro Efficacy and In Vivo Potential of (-)-Cyclopenin as a SARS-CoV-2 Main Protease Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of (-)-Cyclopenin and its analogs against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). While direct in vivo data for this compound is not currently available in the public domain, this guide aims to contextualize its potential by comparing its in vitro potency with that of other Mpro inhibitors, for which in vivo data exists. This comparison offers a framework for understanding the potential for translating the in vitro efficacy of this compound to an in vivo setting.
Executive Summary
This compound, a benzodiazepine (B76468) alkaloid, has demonstrated promising in vitro inhibitory activity against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Its potency is comparable to the well-characterized Mpro inhibitor GC376. However, a critical knowledge gap exists regarding its in vivo efficacy and pharmacokinetic profile. This guide summarizes the available in vitro data for this compound and its analogs, presents comparative data for other Mpro inhibitors with known in vivo activity, and provides detailed experimental protocols for the key assays. The absence of in vivo data for this compound necessitates a cautious outlook on its therapeutic potential, underscoring the need for future animal studies to establish a clear in vitro to in vivo correlation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds against SARS-CoV-2 Mpro
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 1) | SARS-CoV-2 Mpro | FRET Assay | 0.40 ± 0.01 | [1] |
| Cyclopenin Analog (Compound 2) | SARS-CoV-2 Mpro | FRET Assay | 0.89 ± 0.02 | [1] |
| Cyclopenin Analog (Compound 4) | SARS-CoV-2 Mpro | FRET Assay | 0.39 ± 0.04 | [1] |
| GC376 (Positive Control) | SARS-CoV-2 Mpro | FRET Assay | 0.0374 | [2] |
| Boceprevir | SARS-CoV-2 Mpro | FRET Assay | 4.13 | [3] |
Table 2: In Vivo Efficacy of Comparator Compounds against SARS-CoV-2 in Animal Models
| Compound | Animal Model | Dosage | Key In Vivo Findings | Reference |
| GC376 | K18-hACE2 transgenic mice | 20 mg/kg, twice daily, intraperitoneally | Reduced viral loads and milder tissue lesions in the brain. Did not significantly improve clinical symptoms or survival.[4][5][6] | |
| MI-09 & MI-30 (Boceprevir derivatives) | Transgenic mice | Oral or intraperitoneal administration | Significantly reduced lung viral loads and lung lesions.[2][7] |
Note: No in vivo efficacy data for this compound against SARS-CoV-2 has been reported in the reviewed literature.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol is based on the methodology described in the study by Ma et al., 2021.[2]
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (this compound, analogs, and comparators) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound solution to each well. For control wells, add 2 µL of DMSO.
-
Add 20 µL of SARS-CoV-2 Mpro solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 18 µL of the FRET substrate (final concentration ~20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30 minutes at 37°C using a microplate reader.
-
The initial velocity of the enzymatic reaction is calculated from the linear phase of the fluorescence signal progression.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in K18-hACE2 Transgenic Mouse Model
This protocol is a generalized representation based on studies evaluating Mpro inhibitors like GC376.[4][5][6]
1. Animal Model:
-
K18-hACE2 transgenic mice, which express human angiotensin-converting enzyme 2 (ACE2), the receptor for SARS-CoV-2.
2. Experimental Design:
-
Mice are randomly assigned to treatment and control groups.
-
Animals are intranasally inoculated with a defined dose of SARS-CoV-2.
-
Treatment with the test compound (e.g., GC376 administered intraperitoneally) or vehicle control is initiated at a specified time point post-infection (e.g., 4 hours).
-
The treatment is continued for a defined period (e.g., twice daily for 7 days).
-
Animals are monitored daily for clinical signs of disease, including weight loss and mortality.
-
At specific time points post-infection, subgroups of mice are euthanized, and tissues (e.g., lungs, brain) are collected for virological and pathological analysis.
3. Outcome Measures:
-
Viral Load: Determined by quantitative reverse transcription PCR (qRT-PCR) or tissue culture infectious dose 50 (TCID50) assays on tissue homogenates.
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the extent of tissue damage and inflammation.
-
Survival Analysis: Kaplan-Meier survival curves are generated to compare the survival rates between treatment and control groups.
Mandatory Visualization
Caption: Logical workflow from in vitro evaluation to in vivo assessment of this compound.
Caption: Experimental workflow for the in vitro SARS-CoV-2 Mpro inhibition assay.
Discussion: The Challenge of In Vitro to In Vivo Correlation
The promising in vitro activity of this compound against SARS-CoV-2 Mpro, with an IC50 value in the sub-micromolar range, positions it as a compound of interest for further investigation.[1] Its potency is comparable to that of GC376, a compound that has been evaluated in animal models.[2]
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its in vivo activity. A compound may have excellent in vitro potency but may be poorly absorbed, rapidly metabolized, or fail to reach the target tissue in sufficient concentrations to exert a therapeutic effect. The pharmacokinetic profile of this compound is currently unknown.
-
Toxicity: A compound that is non-toxic to cells in culture may exhibit toxicity in an animal model due to effects on various organs or physiological systems.
-
Off-target effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.
-
Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug available to interact with the target enzyme.
The in vivo studies on GC376 provide a salient example of these challenges. Despite its potent in vitro activity, GC376 showed only modest effects on clinical outcomes in a mouse model of SARS-CoV-2 infection, although it did reduce viral loads in the brain.[4][6] This highlights that potent enzymatic inhibition does not always translate to a robust clinical benefit.
Conversely, derivatives of boceprevir, which in some cases have lower in vitro potency than GC376, have demonstrated significant reductions in viral load and lung pathology in animal models.[2][7] This could be attributed to more favorable pharmacokinetic properties or other factors.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural products with potent in vitro inhibitory activity against the SARS-CoV-2 main protease. The data presented in this guide provides a strong rationale for further preclinical development. However, the critical next step is to bridge the gap between the observed in vitro potency and potential in vivo efficacy.
Future research should prioritize the following:
-
In vivo efficacy studies: Evaluation of this compound in a relevant animal model of SARS-CoV-2 infection is essential to determine its ability to reduce viral replication and ameliorate disease.
-
Pharmacokinetic profiling: Understanding the ADME properties of this compound will be crucial for optimizing dosing regimens and predicting its behavior in humans.
-
Toxicity studies: Comprehensive toxicology assessments are necessary to ensure the safety of the compound before it can be considered for clinical development.
By addressing these key areas, the scientific community can determine whether the promising in vitro activity of this compound can be translated into a tangible therapeutic option for the treatment of COVID-19.
References
- 1. mdpi.com [mdpi.com]
- 2. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Cyclopenin and its Enantiomer: A Guide for Researchers
An In-depth Analysis of a Known Natural Product and its Undisclosed Mirror Image
For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of bioactive molecules is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides a head-to-head comparison of the naturally occurring (-)-Cyclopenin and its synthetic enantiomer, (+)-Cyclopenin. While extensive data exists for the biological activity of this compound, a notable knowledge gap persists regarding its dextrorotatory counterpart. This guide will synthesize the available information on this compound, highlight the current lack of data for (+)-Cyclopenin, and provide a framework for future comparative studies.
Physicochemical Properties and Stereochemistry
Cyclopenin is a mycotoxin produced by fungi of the genus Penicillium. It possesses a complex spirocyclic benzodiazepine (B76468) structure with multiple stereocenters, leading to the existence of enantiomeric forms.
| Property | This compound | (+)-Cyclopenin |
| Synonyms | (-)-Cyclopenine, NSC 114538, NSC 604989 | Not Commercially Available |
| CAS Number | 20007-87-8 | Not Assigned |
| Molecular Formula | C₁₇H₁₄N₂O₃ | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.31 g/mol | 294.31 g/mol |
| Chirality | Levorotatory | Dextrorotatory (Presumed) |
| Source | Natural product from Penicillium spp. | Synthetic (Hypothetical) |
Biological Activity: A Tale of One Enantiomer
The biological activity of this compound has been primarily characterized by its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).
Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase.[1][2] This activity suggests its potential as a lead compound for the development of therapeutics for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.
| Compound | Target | IC₅₀ Value |
| This compound | Human Recombinant Acetylcholinesterase (AChE) | 2.04 µM[1][2] |
| (+)-Cyclopenin | Acetylcholinesterase (AChE) | No data available |
The lack of data for (+)-Cyclopenin's activity against acetylcholinesterase is a significant gap in the understanding of this molecule's structure-activity relationship. Based on the principles of stereochemistry in pharmacology, it is highly probable that (+)-Cyclopenin would exhibit a different, likely lower, inhibitory potency against AChE. The precise three-dimensional arrangement of the atoms in this compound is crucial for its binding to the active site of the chiral enzyme, and its mirror image would not be expected to fit as effectively.
The Importance of Stereoselectivity in Drug Action
The differential effects of enantiomers are a well-established principle in pharmacology. The interaction between a chiral drug and its biological target, which is typically a chiral protein such as an enzyme or receptor, is stereospecific. One enantiomer, the "eutomer," will have a higher affinity and/or efficacy for the target than the other, the "distomer." In some cases, the distomer may be inactive or even contribute to off-target effects and toxicity.
Experimental Protocols
To facilitate further research into the comparative activities of cyclopenin enantiomers, a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay is provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to determine the inhibitory potential of a compound against AChE.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and, if synthesized, (+)-Cyclopenin)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the test compound at various concentrations to the respective wells.
-
Add a solution of AChE to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-incubation period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add a solution of ATCI and DTNB to each well.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathways
Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, thereby potentiating cholinergic signaling. This can impact various downstream pathways in neurons.
Conclusion and Future Directions
The current body of scientific literature provides valuable insights into the biological activity of this compound as an acetylcholinesterase inhibitor. However, the complete absence of data for its enantiomer, (+)-Cyclopenin, represents a significant void. To fully understand the therapeutic potential and toxicological profile of cyclopenin, a comprehensive head-to-head comparison of the two enantiomers is essential.
Future research should prioritize the enantioselective synthesis of (+)-Cyclopenin to enable its biological evaluation. Subsequent studies should then employ assays, such as the acetylcholinesterase inhibition assay detailed here, to quantitatively compare the activities of both enantiomers. Such data will be invaluable for elucidating the structure-activity relationship and guiding any future drug development efforts based on the cyclopenin scaffold. This guide serves as a call to the research community to address this knowledge gap and unlock the full potential of understanding the stereochemistry of this intriguing natural product.
References
Benchmarking (-)-Cyclopenin: A Comparative Guide to Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the fungal metabolite (-)-cyclopenin against a panel of other well-characterized fungal metabolites. The objective is to evaluate their relative performance across key biological activities, including cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. While this compound, a benzodiazepine (B76468) metabolite from Penicillium species, has been identified in literature, specific quantitative data on its biological activities are not extensively available.[1] Therefore, this guide utilizes data from other prominent fungal compounds to establish a baseline for comparison and to highlight the methodologies used for such evaluations.
Data Presentation: Quantitative Comparison of Fungal Metabolites
The following tables summarize the biological activities of various fungal metabolites, providing a quantitative landscape for comparison. The data is compiled from multiple studies and presented to facilitate easy cross-referencing of cytotoxic, antimicrobial, and anti-inflammatory potentials.
Table 1: Cytotoxicity of Fungal Metabolites Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Metabolite | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Penicillium cyclopium | - | Data Not Available | - |
| Cyclopiumolide A | Penicillium cyclopium | SF126 (Glioblastoma) | 5.86 | [2] |
| Alterperylenol | Alternaria sp. | MCF-7 (Breast) | 1.91 | [3] |
| Altertoxin II | Alternaria sp. | HepG-2 (Liver) | 9.67 | [3] |
| Terrein | Aspergillus terreus | PANC-1 (Pancreatic) | 9.8 | [4] |
| Lovastatin | Aspergillus terreus | HepG-2 (Liver) | 0.6 µg/mL | [4] |
| Massarilactone H | Massarina sp. | A549 (Lung) | <10 | [5] |
| Secalonic acid D | Penicillium oxalicum | K562 (Leukemia) | 0.03 | [2] |
Table 2: Antimicrobial Activity of Fungal Metabolites
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] Lower MIC values indicate greater antimicrobial effectiveness.
| Metabolite | Fungal Source | Target Microorganism | MIC (µg/mL) | Reference |
| This compound | Penicillium cyclopium | - | Data Not Available | - |
| Penicillic Acid | Chaetomium elatum | Bacillus subtilis | <20.68 (inhibition zone) | [7] |
| Toluquinol | P. griseofulvum | Xanthomonas oryzae | 0.78 | [8] |
| Gentisyl Alcohol | P. griseofulvum | Ralstonia solanacearum | 6.25 | [8] |
| M30 Extract | Penicillium sp. | Candida albicans | 64 | [9] |
| Compound 1 | Acalypha communis | Vancomycin-resistant enterococci | 8 | [10] |
| Compound 57 | Artemisia Sieberi | Staphylococcus aureus (MRSA) | 6.3 | [11] |
Table 3: Anti-inflammatory Activity of Fungal Metabolites
Anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Metabolite | Fungal Source | Assay | IC50 (µM) | Reference |
| This compound | Penicillium cyclopium | - | Data Not Available | - |
| Viridicatol | Penicillium sp. | NO Inhibition (RAW264.7 cells) | 46.03 | [12] |
| Neoechinulin A | Eurotium sp. | NO & PGE2 Inhibition | - | [12] |
| Cordycepin | Cordyceps militaris | Inhibits NO and PGE2 production | - | [13] |
| Ganoderic Acid | Ganoderma lucidum | Inhibits IL-6 and IL-8 production | - | [13] |
| Cyclopentenone IsoPs | (Endogenous) | NO Production Inhibition | ~0.36 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fungal metabolite. Include a solvent control. Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the media and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.[14]
-
Data Analysis: Cell viability is calculated as a percentage relative to the solvent-treated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][6]
Protocol:
-
Compound Preparation: Prepare a stock solution of the fungal metabolite and perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Add a fixed volume of the standardized bacterial or fungal suspension to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control (microorganism with no compound) to verify growth and a negative control (medium with no microorganism) to ensure sterility.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophage cells (e.g., RAW 264.7) upon stimulation with lipopolysaccharide (LPS). The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reaction.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the fungal metabolite for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the collected supernatant.
-
Incubation and Measurement: Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop. Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in the samples, which reflects the amount of NO produced. The inhibitory effect of the compound is calculated relative to the LPS-only treated cells.
Mandatory Visualizations
Experimental Workflow for Metabolite Comparison
Caption: Workflow for the comparative biological evaluation of fungal metabolites.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway and a target for anti-inflammatory fungal metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Composition and Biological Activities of Metabolites from the Marine Fungi Penicillium sp. Isolated from Sediments of Co To Island, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New antimicrobial cycloartane triterpenes from Acalypha communis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 11. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Insect Properties of Penicillium Secondary Metabolites [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Reproducibility of (-)-Cyclopenin Biological Assays: A Comparative Guide
A comprehensive review of available literature reveals a notable scarcity of reproducible quantitative data on the biological activity of (-)-cyclopenin. While its chemical structure and origin from Penicillium species are well-documented, detailed experimental protocols and conclusive signaling pathway information remain elusive. This guide aims to provide a framework for evaluating the biological activity of this compound, drawing comparisons with related compounds where possible, and to highlight the critical need for standardized, reproducible research in this area.
Challenges in Reproducing this compound Bioassay Data
Despite its classification as a benzodiazepine (B76468) alkaloid, a class of compounds known for diverse biological activities, public-domain literature lacks specific, reproducible quantitative data from biological assays of this compound. This absence of information presents a significant challenge for researchers and drug development professionals seeking to build upon existing knowledge. Key missing elements include:
-
Standardized Bioassay Protocols: The lack of detailed, published experimental methodologies for testing this compound makes it difficult to replicate and validate any reported findings.
-
Quantitative Activity Data: There is a dearth of specific inhibitory concentrations (IC₅₀), lethal doses (LD₅₀), or other quantitative metrics that are essential for comparing its potency and efficacy against other compounds.
-
Elucidation of Mechanism of Action: The precise signaling pathways through which this compound may exert its biological effects have not been clearly identified or described in the available scientific literature.
A Path Forward: Establishing a Framework for Reproducible Research
To address the current knowledge gap, a structured approach to investigating the biological activities of this compound is necessary. This should involve a series of standardized assays and clear reporting of methodologies and results.
Proposed Experimental Workflow
A logical workflow for characterizing the biological activity of this compound and ensuring the reproducibility of the findings is outlined below. This workflow can serve as a template for future research.
Caption: Proposed experimental workflow for the biological characterization of this compound.
Comparative Data: A Call for Contributions
Due to the lack of specific data for this compound, a direct quantitative comparison with alternative compounds is not currently feasible. The following tables are presented as templates. Researchers who generate data on this compound are encouraged to use this format to facilitate comparison and promote reproducibility.
Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | Insert Data | Insert Data | Insert Data |
| Alternative 2 | Insert Data | Insert Data | Insert Data |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Alternative 1 | Insert Data | Insert Data | Insert Data |
| Alternative 2 | Insert Data | Insert Data | Insert Data |
Hypothetical Signaling Pathway Involvement
Based on the activities of other benzodiazepine-containing natural products, this compound could potentially interact with various cellular signaling pathways. A hypothetical pathway is diagrammed below to illustrate how such interactions could be visualized once data becomes available.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Detailed Experimental Protocols: A Template for Future Studies
To ensure the reproducibility of future research on this compound, it is imperative that detailed experimental protocols are provided in all publications. The following serves as a template for reporting such methods.
Example Protocol: Cell Viability Assay
-
Cell Culture: Specify the cell line used, media composition (including serum and antibiotic concentrations), and culture conditions (temperature, CO₂, humidity).
-
Compound Preparation: Detail the solvent used to dissolve this compound, the stock concentration, and the range of final concentrations tested.
-
Assay Procedure: Describe the cell seeding density, the duration of compound exposure, and the specific viability assay used (e.g., MTT, XTT, CellTiter-Glo®).
-
Data Analysis: Explain the method used to calculate IC₅₀ values, including the software and statistical analysis performed. Report the number of replicates and the measures of variance.
Statistical Analysis of (-)-Cyclopenin Dose-Response Curves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Biological Activities of (-)-Cyclopenin
This compound, a benzodiazepine (B76468) mycotoxin produced by Penicillium cyclopium, has been reported to exhibit several biological activities, including the inhibition of acetylcholinesterase and the modulation of inflammatory pathways through the inhibition of nitric oxide (NO) production. Evidence suggests that this compound's anti-inflammatory effects are mediated through the inhibition of the upstream signaling of the NF-κB pathway.
Comparative Dose-Response Data
To illustrate the principles of dose-response analysis, the following tables summarize the inhibitory concentrations (IC50) for established inhibitors of acetylcholinesterase and nitric oxide synthase, the key enzymes related to this compound's known biological activities.
Table 1: Acetylcholinesterase Inhibition
| Compound | Target | IC50 Value | Organism/System |
| Donepezil (B133215) | Acetylcholinesterase (AChE) | 6.7 nM[1] | In vitro |
Table 2: Nitric Oxide Synthase Inhibition
| Compound | Target | IC50 Value | Organism/System |
| L-NAME | Nitric Oxide Synthase (NOS) | 70 µM[2][3] | Purified brain NOS |
| L-NAME | Endothelial NOS (eNOS) | 500 nM[4] | In vitro |
Experimental Protocols
Detailed methodologies for assessing the biological activities of this compound and generating dose-response data are provided below.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring acetylcholinesterase activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound) and positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
-
Assay:
-
Add 20 µL of each concentration of the test compound or control to the wells of a 96-well plate.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression analysis.
-
Nitric Oxide Synthase Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide by monitoring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium.
Principle: In this cell-based assay, macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of nitrite in the cell culture supernatant is then quantified using the Griess reagent, which converts nitrite into a purple azo compound that can be measured colorimetrically at 540 nm.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound) and positive control (e.g., L-NAME)
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Plot the percentage of NO production inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the general workflows for the experimental protocols described above.
References
Safety Operating Guide
Navigating the Disposal of (-)-Cyclopenin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant operational environment. This guide provides essential information and step-by-step procedures for the proper disposal of (-)-Cyclopenin, a benzodiazepine (B76468) metabolite produced by various Penicillium species. While often referred to as a mycotoxin, this compound exhibits low toxicity in vitro against mammalian cells, bacteria, and fungi.[1]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. Key data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.3 g/mol |
| Purity | >95% by HPLC |
| Long-Term Storage | -20°C |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Limited water solubility[1] |
Disposal Procedures for this compound
The following procedures are based on general best practices for chemical waste disposal and should be adapted to comply with all applicable national and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Original Containers: Whenever possible, leave chemical waste in its original container.
-
No Mixing: Do not mix this compound waste with other waste materials.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Step 3: Disposal Method
Due to its chemical nature, this compound should not be disposed of in standard waste streams or sanitary sewers.[3]
-
Licensed Chemical Destruction: The recommended method of disposal is through a licensed chemical destruction plant.[3][4] This ensures the compound is broken down in a controlled and environmentally responsible manner.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[3][4] This process should be carried out in a facility equipped to handle chemical waste and minimize harmful emissions.
-
Avoid Environmental Release: Under no circumstances should this compound be allowed to contaminate water, foodstuffs, feed, or seed.[3][4] It should not be discharged into sewer systems.[3][4]
Step 4: Handling Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material to contain the substance.
-
Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for disposal as chemical waste.
-
Decontamination: Clean the spill area thoroughly.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Signaling Pathway for Safe Handling and Disposal
The following diagram illustrates the decision-making process and critical control points for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
